Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-amino-4-(furan-2-yl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-2-14-11(13)9-7(6-16-10(9)12)8-4-3-5-15-8/h3-6H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLBJOYPNPOBKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353077 | |
| Record name | ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256506-99-7 | |
| Record name | ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate via the Gewald Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted 2-aminothiophenes are foundational scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities.[1][2] This technical guide provides an in-depth, experience-driven protocol for the synthesis of a specific, high-value derivative, Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate. The synthesis is achieved through the Gewald three-component reaction, a reliable and efficient one-pot methodology.[3] This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines process optimization and characterization techniques, and presents a comprehensive workflow. The aim is to equip researchers with a robust, reproducible, and scientifically-grounded framework for the production of this versatile heterocyclic compound.
Introduction: The Significance of the 2-Aminothiophene Core
The 2-aminothiophene moiety is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can bind to a wide range of biological targets.[2][4] Compounds incorporating this core have demonstrated a vast array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The versatility of the Gewald reaction, which allows for the straightforward synthesis of polysubstituted 2-aminothiophenes from readily available starting materials, has made this class of compounds highly accessible for screening and development.
Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate, the subject of this guide, combines the potent thiophene core with a furan ring, another heterocycle of significant interest in medicinal chemistry. This combination presents a unique scaffold for the development of novel therapeutic agents and functional materials. This guide focuses on its synthesis via the most common and efficient pathway: the base-catalyzed, one-pot condensation of 2-acetylfuran, ethyl cyanoacetate, and elemental sulfur.
The Gewald Reaction: A Mechanistic Perspective
The Gewald reaction is a multi-step, one-pot synthesis that proceeds through a sequence of condensation, addition, and ring-closure.[3] Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The process can be broken down into three primary stages.
Stage 1: Knoevenagel Condensation The reaction is initiated by a base-catalyzed Knoevenagel condensation between the active methylene compound (ethyl cyanoacetate) and the carbonyl compound (2-acetylfuran).[5][6] The amine catalyst, typically morpholine or diethylamine, deprotonates the ethyl cyanoacetate to form a carbanion.[5] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-acetylfuran. Subsequent dehydration yields the α,β-unsaturated nitrile intermediate, ethyl 2-cyano-3-(2-furyl)but-2-enoate.
Stage 2: Michael Addition of Sulfur The α,β-unsaturated intermediate then undergoes a Michael-type addition. The base activates elemental sulfur (S₈), which is attacked by the carbanion formed from the deprotonation of the intermediate.[6][7] This forms a thiolate intermediate.
Stage 3: Ring Closure and Tautomerization The final stage involves an intramolecular cyclization. The thiolate anion attacks the nitrile carbon, forming a five-membered imino-thiophene ring.[3] This intermediate then rapidly tautomerizes to the stable, aromatic 2-aminothiophene final product. The cyclization and subsequent aromatization provide the thermodynamic driving force for the reaction.[8]
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility. Adherence to these steps, coupled with good laboratory practice, is essential for a successful synthesis.
Materials and Reagents
Quantitative data and key properties of the required reagents are summarized below.
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount (mmol) | Volume / Mass | CAS No. |
| 2-Acetylfuran | C₆H₆O₂ | 110.11 | ≥98% | 10 | 0.91 mL | 1192-62-7 |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | ≥98% | 10 | 1.06 mL | 105-56-6 |
| Sulfur (powder) | S | 32.06 | ≥99.5% | 10 | 0.32 g | 7704-34-9 |
| Morpholine | C₄H₉NO | 87.12 | ≥99% | 10 | 0.87 mL | 110-91-8 |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous | - | 20 mL | 64-17-5 |
Instrumentation
-
Magnetic stirrer with heating plate
-
Reaction flask (50 mL round-bottom) with reflux condenser
-
Thermometer
-
Buchner funnel and filtration apparatus
-
Standard laboratory glassware
-
Melting point apparatus
-
NMR Spectrometer, IR Spectrometer, Mass Spectrometer for characterization
Step-by-Step Synthesis Procedure
-
Reaction Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous ethanol (20 mL).
-
Reagent Addition : Sequentially add 2-acetylfuran (10 mmol), ethyl cyanoacetate (10 mmol), and finely powdered elemental sulfur (10 mmol) to the ethanol.
-
Catalyst Introduction : While stirring, slowly add morpholine (10 mmol) to the mixture. The addition of the base is the key initiation step; a gradual color change to a deep red or brown solution is typically observed.[9]
-
Reaction Conditions : Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 45-55 °C) with continuous stirring.[1][10]
-
Monitoring : Maintain the reaction at this temperature for 3-4 hours. The progress can be monitored using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (e.g., 7:3) mobile phase.[10]
-
Workup - Precipitation : After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath or refrigerator overnight to facilitate precipitation of the product.[1]
-
Isolation : Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing : Wash the collected solid with a small amount of cold ethanol to remove residual soluble impurities.
-
Drying : Dry the product in a vacuum oven or air-dry to a constant weight. The crude product is typically a yellow or light brown solid.
Purification and Characterization
-
Purification : For high-purity material, the crude product should be recrystallized from ethanol.[11] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form well-defined crystals.
-
Characterization :
-
Melting Point : Determine the melting point of the purified crystals. The literature value for similar 2-aminothiophene derivatives often falls in the range of 80-140 °C depending on the specific substituents.[10][11][12]
-
¹H NMR : Confirm the structure by analyzing the proton NMR spectrum. Expect characteristic signals for the ethyl ester protons (triplet and quartet), the amino protons (a broad singlet), and the furan and thiophene ring protons.
-
IR Spectroscopy : The IR spectrum should show characteristic peaks for N-H stretching of the amine (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1650-1680 cm⁻¹), and C=C bonds of the aromatic rings.[11]
-
Mass Spectrometry : Confirm the molecular weight of the product (C₁₁H₁₁NO₃S, MW: 237.28 g/mol ).
-
Experimental Workflow and Process Control
A systematic workflow ensures consistency and high-quality outcomes. The process moves from reagent preparation through synthesis and purification to final analytical validation.
Conclusion
The Gewald reaction provides an authoritative and highly efficient pathway for the synthesis of Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate. By understanding the underlying mechanism and adhering to a validated, step-by-step protocol, researchers can reliably produce this valuable heterocyclic compound. The procedure detailed herein is robust, scalable, and utilizes readily available reagents, making it an excellent method for applications in academic research and industrial drug development. The final product serves as a versatile intermediate, primed for further functionalization in the quest for novel therapeutic agents.[13]
References
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Babu, V. R., et al. (2015). Synthesis and crystallization of Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]
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Reddy, T. S., et al. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
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Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Available at: [Link]
-
N'Guessan, A. K., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. PubMed. Available at: [Link]
-
Guchhait, S. K., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. Available at: [Link]
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Hahn, W. E., & Klinger, R. (1956). The Formation of Morpholine Thiosulfate From Morpholine and Sulfur. UNI ScholarWorks. Available at: [Link]
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Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]
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de Araújo, R. S. D., et al. (2024). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Available at: [Link]
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Darabi, H. R., Aghapoor, K., & Nakhshab, L. (2004). Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions. Zeitschrift für Naturforschung B. Available at: [Link]
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Dotsenko, V. V., et al. (2011). On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes. ResearchGate. Available at: [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. Available at: [Link]
-
Puterová, Z., & Krutošíková, A. (2010). Applications substituted 2-aminothiophenes in drug design. ResearchGate. Available at: [Link]
-
Mohammadi, A., & Ziarati, A. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. Available at: [Link]
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Puterová, Z., & Krutošíková, A. (2010). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. Available at: [Link]
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da Silva, A. B. F., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Available at: [Link]
-
Wikipedia contributors. (2023). Willgerodt rearrangement. Wikipedia. Available at: [Link]
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The Gewald Synthesis: A Senior Application Scientist's Guide to 2-Aminothiophene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Power of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug design. The 2-aminothiophene core is one such "privileged scaffold."[1][2] Its prevalence in biologically active compounds stems from its role as a versatile bioisostere of the phenyl group and its capacity for diverse functionalization, enabling fine-tuning of pharmacological properties.[3] Since its discovery by Karl Gewald in the 1960s, the Gewald three-component reaction has stood as the most robust, efficient, and adaptable method for constructing this vital heterocyclic system.[4][5][6]
This guide moves beyond a simple recitation of facts. It is designed to provide a deep, mechanistic understanding and a practical, field-tested perspective on the Gewald synthesis. We will explore the causality behind experimental choices, dissect the reaction's intricacies, and illuminate its profound impact on modern drug discovery, empowering you to leverage this powerful tool with precision and confidence.
Deconstructing the Core Reaction: Mechanism and Rationale
The Gewald synthesis is a one-pot multicomponent reaction that elegantly combines three simple starting materials—a carbonyl compound, an α-activated nitrile, and elemental sulfur—in the presence of a base to form a polysubstituted 2-aminothiophene.[7][8] Its enduring appeal lies in its operational simplicity, the ready availability of starting materials, and the high degree of structural diversity achievable in the final products.[5]
The Mechanistic Pathway: A Stepwise Elucidation
While the overall transformation appears straightforward, the underlying mechanism involves a sequence of well-defined steps. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting unforeseen outcomes. The reaction is initiated by a Knoevenagel condensation, a cornerstone of carbon-carbon bond formation.[9][7][10]
Step 1: Knoevenagel Condensation: The base (e.g., a secondary amine like morpholine) deprotonates the α-activated nitrile, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the ketone or aldehyde. Subsequent dehydration yields the crucial α,β-unsaturated nitrile intermediate, often referred to as the Knoevenagel adduct.[7][11]
Step 2: Michael Addition of Sulfur: The methylene group adjacent to the nitrile in the Knoevenagel adduct is now activated. The base facilitates the addition of elemental sulfur (S₈), which is believed to proceed via a thiolate intermediate.[7] Computational studies suggest a complex process involving the opening of the sulfur ring to form polysulfide chains.[9][10]
Step 3: Ring Closure and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur attacks the nitrile carbon. This is followed by a tautomerization event, leading to the formation of the aromatic 2-aminothiophene ring, which serves as the thermodynamic driving force for the reaction.[9][7]
Caption: A simplified workflow of the Gewald reaction mechanism.
Practical Synthesis: Experimental Design and Protocols
The success of a Gewald synthesis hinges on the judicious selection of reagents and conditions. Each component plays a critical role in directing the reaction toward high yield and purity.
Strategic Reagent Selection
-
The Carbonyl Component: Both aldehydes and ketones are viable substrates. Acyclic ketones, cyclic ketones (like cyclohexanone), and aryl ketones are commonly used.[8] The choice impacts the substitution pattern at the 4- and 5-positions of the thiophene ring. Sterically hindered ketones may require more forcing conditions or exhibit lower reactivity.
-
The α-Activated Nitrile: The activating group (Z) is crucial. It must be a potent electron-withdrawing group to facilitate the initial deprotonation. Common choices include:
-
Malononitrile (Z = CN): Highly reactive, leading to 3-cyano-2-aminothiophenes.
-
Ethyl Cyanoacetate (Z = COOEt): A workhorse reagent, yielding 3-ethoxycarbonyl-2-aminothiophenes.[8]
-
Cyanoacetamide (Z = CONH₂): Provides direct access to 3-carboxamido-2-aminothiophenes.
-
-
The Base Catalyst: The base is not merely a proton shuttle; it governs the rates of both the Knoevenagel and sulfur addition steps. Tertiary amines like triethylamine or secondary amines like morpholine and piperidine are standard.[8] Morpholine is often favored for its optimal basicity and boiling point. The amount of base is typically catalytic, but in some protocols, it is used in stoichiometric amounts.
-
The Solvent System: The solvent must solubilize all three components. Alcohols such as ethanol or methanol are most common due to their polarity and ability to facilitate proton transfer.[8] For less reactive substrates, higher-boiling solvents like dimethylformamide (DMF) may be employed.
A Validated Laboratory Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol provides a reliable method for a classic Gewald synthesis, a cornerstone procedure that can be adapted for various substrates.
Workflow Diagram:
Caption: Step-by-step workflow for a typical Gewald synthesis protocol.
Step-by-Step Methodology:
-
Reagent Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (50 mL), cyclohexanone (0.1 mol, 9.8 g), ethyl cyanoacetate (0.1 mol, 11.3 g), and morpholine (0.1 mol, 8.7 g).
-
Sulfur Addition: Stir the mixture at room temperature for 10 minutes, then add finely powdered elemental sulfur (0.1 mol, 3.2 g) in one portion.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture in a water bath to a gentle reflux (internal temperature approx. 50-60°C). Vigorous stirring is essential to keep the sulfur suspended.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 7:3). The reaction is typically complete within 2-4 hours.
-
Workup and Isolation: Once the starting materials are consumed, remove the flask from the heat and allow it to cool to room temperature. Cool further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Pour the resulting slurry into a beaker containing 200 mL of ice-water. Collect the precipitated solid by vacuum filtration, washing the filter cake with cold water and then a small amount of cold ethanol to remove soluble impurities.
-
Purification: The crude product can be purified by recrystallization from hot ethanol to yield the desired 2-aminothiophene as a crystalline solid.
Modern Advancements in Methodology
The fundamental principles of the Gewald reaction have been adapted to align with modern synthetic demands, particularly those of green chemistry and high-throughput synthesis.
-
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while often improving yields.[7][12] The efficient and uniform heating provided by microwaves can overcome activation barriers more effectively than conventional heating.
-
Green Chemistry Approaches: To minimize environmental impact, recent innovations focus on using water as a solvent, employing solvent-free conditions, or utilizing recyclable catalysts like ionic liquids or solid-supported bases.[4][12][13] These methods not only reduce hazardous waste but can also simplify product isolation.[4]
-
Multi-component Variations: The reaction has been expanded to four-component processes, further increasing molecular complexity from simple starting materials in a single step.[4]
Scope, Limitations, and Strategic Troubleshooting
While remarkably versatile, the Gewald synthesis is not without its limitations. A savvy researcher must understand its scope to apply it effectively.
Substrate Scope and Typical Yields
The reaction is tolerant of a wide array of functional groups, making it a powerful tool for building complex molecules.
| Carbonyl Component | α-Activated Nitrile | Typical Yield (%) | Notes |
| Cyclohexanone | Ethyl Cyanoacetate | 80-95% | A highly reliable, model reaction. |
| Acetone | Malononitrile | 70-85% | Simple ketones work well. |
| Acetophenone | Ethyl Cyanoacetate | 65-80% | Aryl ketones are effective substrates. |
| Benzaldehyde | Malononitrile | 75-90% | Aldehydes are generally very reactive. |
| 2-Butanone | Cyanoacetamide | 60-75% | Unsymmetrical ketones can lead to regioisomers, but often one is favored. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive sulfur (old or clumped).2. Insufficient base or inactive base.3. Reaction temperature too low. | 1. Use fresh, finely powdered sulfur.2. Use fresh, pure base. Consider a stronger base if needed.3. Increase temperature or switch to a higher-boiling solvent like DMF. |
| Formation of Byproducts | 1. Knoevenagel adduct polymerizes.2. Side reactions with the sulfur. | 1. Add sulfur earlier in the procedure.2. Ensure the reaction is not overheated. Monitor carefully by TLC. |
| Difficult Purification | 1. Oily product that won't crystallize.2. Product co-precipitates with sulfur. | 1. Purify by column chromatography.2. Ensure complete reaction. Wash crude product thoroughly with a solvent that dissolves sulfur but not the product (e.g., carbon disulfide, with extreme caution). |
Impact on Drug Discovery and Development
The true value of the Gewald synthesis is realized in its application to medicinal chemistry. The 2-aminothiophene scaffold it produces is a frequent flyer in the portfolios of major pharmaceutical companies.[14]
A Privileged Scaffold in Action
The multicomponent nature of the reaction is perfectly suited for creating large libraries of diverse compounds for high-throughput screening.[12] By simply varying the ketone and activated nitrile, chemists can rapidly generate hundreds of unique analogues to explore structure-activity relationships (SAR).
Clinical Success Stories
Several marketed drugs and clinical candidates owe their existence to the efficiency of the Gewald synthesis.
-
Tinoridine: An anti-inflammatory agent, synthesized using a Gewald approach.[4]
-
Olanzapine: An atypical antipsychotic medication. While not directly made by the Gewald reaction in its final step, key thiophene-containing precursors are often synthesized using this method.
-
Antiproliferative Agents: Numerous 2-aminothiophene derivatives have shown potent activity against various cancer cell lines.[1]
-
Antiviral and Antimicrobial Compounds: The scaffold is present in molecules with broad-spectrum antiviral properties and activity against bacterial, fungal, and protozoal infections like Leishmaniasis.[1][2][4][6][15]
The ability to rapidly access these structures allows drug development programs to accelerate the journey from hit identification to lead optimization.
Conclusion and Future Outlook
First reported over six decades ago, the Gewald synthesis remains an indispensable tool in the synthetic organic chemist's arsenal.[5][16] Its elegance lies in its simplicity, convergence, and the inherent value of its products. As the pharmaceutical industry continues to demand more efficient and sustainable synthetic routes, the Gewald reaction is poised for continued evolution. Future developments will likely focus on expanding the substrate scope further, developing even more active and recyclable catalytic systems, and integrating the reaction into automated, flow-chemistry platforms to further accelerate the discovery of next-generation therapeutics.
References
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Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Le-hohlo, R., & N’Da, D. D. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24653-24667. [Link]
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Jamal, S., & Vahle, J. L. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
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Joshi, S. D., & More, D. H. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 41-46. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Wikipedia contributors. (n.d.). Gewald reaction. In Wikipedia. Retrieved from [Link]
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Jamal, S., & Vahle, J. L. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
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Le-hohlo, R., & N’Da, D. D. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 239, 114532. [Link]
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Puterová, Z., & Krutošíková, A. (2009). Applications substituted 2-aminothiophenes in drug design. Semantic Scholar. [Link]
-
Kumar, A., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. [Link]
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Puterová, Z., & Krutošíková, A. (2009). Applications substituted 2-aminothiophenes in drug design. ResearchGate. [Link]
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de Araújo, R. S. A., et al. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 30(1), 123. [Link]
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Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]
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ResearchGate. (n.d.). Synthesis of 2-aminothiophenes via Scheme 2. [Link]
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Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]
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Methodological & Application
Introduction: The Thienopyrimidine Scaffold in Modern Drug Discovery
An In-Depth Guide to the Synthesis of Thienopyrimidine Derivatives from 2-Aminothiophenes
Thienopyrimidines, heterocyclic compounds featuring a fused thiophene and pyrimidine ring system, represent a cornerstone scaffold in medicinal chemistry and drug development.[1] Their structural resemblance to endogenous purine bases like adenine and guanine allows them to interact with a wide array of biological targets, including enzymes and receptors, leading to diverse and potent pharmacological activities.[2] This versatility has established thienopyrimidines as "privileged structures," leading to their incorporation into numerous therapeutic agents with antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3]
The therapeutic relevance of this scaffold is highlighted by the number of derivatives that are either FDA-approved drugs or currently in clinical trials.[2] A notable example is Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of prostate cancer and uterine fibroids.[4] Given their profound impact, the development of efficient and versatile synthetic routes to access structurally diverse thienopyrimidine derivatives is a major focus of chemical research.[1][2]
There are three principal isomers of the thienopyrimidine core—thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine—each offering unique spatial arrangements for substituent decoration.[4] The most prevalent and strategically effective approach for their synthesis involves the construction of the pyrimidine ring onto a pre-functionalized thiophene precursor, a method known as annulation.[1][5]
This comprehensive guide, designed for researchers and drug development professionals, provides a detailed exploration of the primary synthetic strategies for preparing thienopyrimidine derivatives, starting from the versatile 2-aminothiophene building block. We will delve into the causality behind experimental choices, provide validated step-by-step protocols, and present data in a clear, comparative format.
Part I: The Cornerstone Precursor: Synthesis of 2-Aminothiophenes via the Gewald Reaction
The success of any thienopyrimidine synthesis is critically dependent on the quality and substitution pattern of the 2-aminothiophene starting material. The Gewald reaction stands as the most powerful and widely adopted method for preparing these crucial precursors.[4]
Expertise & Causality: The Gewald reaction is a one-pot, multi-component condensation that brings together a ketone or aldehyde, an activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst (typically a secondary amine like morpholine or piperidine).[6][7] Its prominence stems from its operational simplicity, high convergence, and the ability to generate polysubstituted 2-aminothiophenes with diverse functional groups (e.g., esters, nitriles, amides) at the 3-position—a key handle for the subsequent pyrimidine ring formation.[8]
Caption: Workflow of the Gewald multicomponent reaction.
Protocol 1: General Synthesis of a 2-Amino-3-ethoxycarbonylthiophene Derivative
This protocol describes a typical Gewald reaction for synthesizing an ethyl 2-aminothiophene-3-carboxylate, a versatile precursor for many thienopyrimidine syntheses.
Materials:
-
Cyclohexanone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (0.2 eq)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol, cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and morpholine (0.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add elemental sulfur (1.1 eq) in one portion.
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will often form.
-
Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product fully.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure 2-aminothiophene derivative.
Trustworthiness & Validation: This reaction typically proceeds with good to excellent yields (60-90%). The structure of the product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct regiochemistry and mass of the desired compound.
Part II: Constructing the Pyrimidine Ring: Key Annulation Strategies
With the substituted 2-aminothiophene in hand, the next critical phase is the annulation of the pyrimidine ring. The choice of reagent and strategy is dictated by the functional group at the C3 position of the thiophene ring and the desired substitution pattern on the final thienopyrimidine product.
Strategy A: Cyclization from 2-Amino-3-cyanothiophenes
Expertise & Causality: The ortho-amino-nitrile functionality is a classic precursor for building fused pyrimidine rings. The nitrile group acts as an electrophile, while the amino group is the nucleophile. The cyclization requires a one-carbon electrophilic synthon to complete the six-membered ring.
Method 1: Reaction with Formic Acid or Acetic Anhydride Reacting a 2-amino-3-cyanothiophene with refluxing formic acid or acetic anhydride is a straightforward method to produce thieno[2,3-d]pyrimidin-4-ones.[5] Formic acid provides an unsubstituted pyrimidinone, while acetic anhydride introduces a 2-methyl group.
Caption: Cyclization of 2-amino-3-cyanothiophenes.
Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidin-4-one from a 2-Amino-3-cyanothiophene
Materials:
-
2-Amino-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 eq)
-
Formic acid (excess, serves as reagent and solvent)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, add the 2-amino-3-cyanothiophene derivative (1.0 eq).
-
Add an excess of formic acid (e.g., 15-20 mL per gram of starting material).
-
Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled solution into a beaker of ice water. A solid precipitate will form.
-
Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with copious amounts of water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed if necessary.[5]
Strategy B: Cyclization from 2-Amino-3-alkoxycarbonylthiophenes (Esters)
Expertise & Causality: The ortho-amino-ester functionality is arguably the most versatile precursor for thienopyrimidine synthesis. The ester group can react with a variety of nitrogen-containing nucleophiles to form the pyrimidine ring, allowing for extensive diversification.
Caption: Diverse synthetic pathways from 2-amino-3-alkoxycarbonylthiophenes.
Method 1: Cyclocondensation with Formamide This is a highly reliable and common method for producing the parent thieno[2,3-d]pyrimidin-4-one scaffold. The reaction involves heating the aminothiophene ester in an excess of formamide, which serves as both the nitrogen and carbon source.[9]
Method 2: Reaction with Urea or Isothiocyanates To introduce functionality at the C2 position, reagents like urea or isothiocyanates are employed.
-
Urea: Heating the amino ester with urea leads to the formation of thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones.[10]
-
Isothiocyanates (R-NCS): This reaction first forms a thiourea intermediate, which then undergoes intramolecular cyclization upon heating (often in the presence of a base) to yield 2-thioxo-3-substituted-thienopyrimidin-4-ones. This is a powerful method for introducing diversity at the N3 position.[3]
Protocol 3: Synthesis of a 2-Thioxo-thieno[3,2-d]pyrimidin-4-one
This protocol is adapted from methodologies involving the cyclization of an aminothiophene with an isothiocyanate.[3]
Materials:
-
Ethyl 4-amino-2-(phenylamino)thiophene-3-carboxylate (1.0 eq)
-
Phenyl isothiocyanate (1.1 eq)
-
Pyridine (solvent)
Procedure:
-
Dissolve the 4-aminothiophene derivative (1.0 eq) in pyridine in a round-bottom flask equipped with a reflux condenser.
-
Add phenyl isothiocyanate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with water, followed by a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., dioxane or DMF/ethanol) to obtain the pure thieno[3,2-d]pyrimidine derivative.[3]
Data Summary: Reagents for Cyclization of 2-Amino-3-alkoxycarbonylthiophenes
| Reagent | Resulting Core Structure | Typical Conditions | Yield Range | Reference |
| Formamide | Thienopyrimidin-4-one | Reflux, 18h | 70-85% | [9] |
| Urea | Thienopyrimidine-2,4-dione | Heat (190°C), neat | ~84% | [10] |
| Phenyl Isothiocyanate | 2-Thioxo-3-phenyl-pyrimidin-4-one | Pyridine, Reflux | 65-80% | [3] |
| Triethyl Orthoformate | 4-Alkoxy-thienopyrimidine | Acetic Anhydride, Reflux | Varies | [6] |
| Chloroformamidine HCl | 4-Amino-thienopyrimidine | Dimethylsulfone, Heat | 40-90% | [10] |
Part III: Post-Synthesis Modification: Activating the Scaffold
Expertise & Causality: The thienopyrimidin-4-one core, while valuable, is often just an intermediate. To enable further diversification, particularly for creating libraries of potential drug candidates, the 4-oxo group is frequently converted into a more reactive 4-chloro group. This is achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[9][10] The resulting 4-chloro-thienopyrimidine is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the easy introduction of amines, alcohols, thiols, and other nucleophiles at the C4 position. This is a pivotal step in structure-activity relationship (SAR) studies.
Protocol 4: Chlorination of a Thienopyrimidin-4-one
Materials:
-
Thieno[2,3-d]pyrimidin-4-one derivative (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (excess, reagent and solvent)
-
N,N-Dimethylaniline (catalytic amount)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, place the thienopyrimidin-4-one derivative (1.0 eq).
-
Carefully add an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (approximately 105-110°C) and maintain for 3-5 hours. The reaction should become a clear solution. Monitor by TLC (quenching an aliquot with care).
-
After completion, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
A solid precipitate of the 4-chloro derivative will form. Stir until all the ice has melted.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum. The crude product is often pure enough for the next step, but can be recrystallized from a non-protic solvent like hexane or ethyl acetate/hexane if needed.[9]
Conclusion
The synthesis of thienopyrimidines from 2-aminothiophene precursors is a robust and highly adaptable field of organic chemistry, central to the discovery of new therapeutic agents. The strategic sequence, beginning with the versatile Gewald reaction to forge the thiophene core, followed by a wide array of annulation methodologies to construct the pyrimidine ring, provides chemists with unparalleled access to this privileged scaffold. By understanding the underlying chemical principles—from the multicomponent condensation of the Gewald reaction to the nucleophilic cyclizations and subsequent SNAr reactions—researchers can rationally design and execute syntheses to generate novel derivatives with tailored pharmacological profiles. The protocols and strategies outlined in this guide serve as a validated foundation for professionals in drug discovery to explore the vast chemical space of thienopyrimidines and unlock their full therapeutic potential.
References
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MDPI. (2022). Thienopyrimidine. In Encyclopedia. Retrieved from [Link]
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Priya, A., et al. (2025). A Comprehensive Review on Synthetic Strategies and Pharmacological Significance of Thienopyrimidine Derivatives. World Journal of Pharmaceutical Research, 14(15). Retrieved from [Link]
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Hossan, A. S., et al. (2022). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 16(1), 738-751. Retrieved from [Link]
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Lagardère, P., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35. Retrieved from [Link]
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Abdel-Raheem, S. A. A. (2016). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. International Journal of Organic Chemistry, 6, 165-191. Retrieved from [Link]
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Priya, A., & Kumar, M. N. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. Retrieved from [Link]
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Keche, A. P., et al. (2019). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry, 62(22), 10395-10406. Retrieved from [Link]
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Gouda, M. A., et al. (2010). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 15(1), 164-171. Retrieved from [Link]
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Priya, A., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Archiv der Pharmazie. Retrieved from [Link]
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El-Gamal, K. M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Potential Kinase Inhibitors. Molecules, 27(1), 103. Retrieved from [Link]
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Reddy, T. S., et al. (2017). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation as PDE4 inhibitors. Organic & Biomolecular Chemistry, 15(4), 856-872. Retrieved from [Link]
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Goudar, V., et al. (2015). Synthesis of novel thienopyrimidines and evaluation for their anti-inflammatory activity. Journal of Chemical and Pharmaceutical Research, 7(3), 136-141. Retrieved from [Link]
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Li, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1073-1082. Retrieved from [Link]
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Sabnis, R. W., et al. (2009). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 74(12), 4453-4461. Retrieved from [Link]
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Application Notes and Protocols for Investigating the Anti-inflammatory Potential of Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate
Introduction: A Strategic Approach to Unveiling Anti-inflammatory Action
Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, its dysregulation is a cornerstone of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents is therefore a critical endeavor in drug discovery. Thiophene-based compounds have emerged as a promising class of molecules, with various derivatives exhibiting significant anti-inflammatory, antimicrobial, and anticancer activities.[1][2] Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate, a member of this family, presents a compelling scaffold for investigation. Its structural similarity to other biologically active thiophenes suggests a potential to modulate key inflammatory pathways.[1][2]
This document provides a comprehensive guide for researchers to systematically evaluate the anti-inflammatory properties of Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate. The experimental strategy is designed to progress logically from initial screening for bioactivity to in-depth mechanistic studies, ensuring a thorough and scientifically rigorous assessment. We will begin with foundational assays to determine the compound's effect on cell viability and its primary impact on inflammatory mediators. Subsequently, we will delve into its influence on pro-inflammatory cytokine production and conclude with targeted assays to elucidate its mechanism of action on critical signaling pathways and enzymes involved in the inflammatory cascade.
Part 1: Foundational Viability and Primary Anti-inflammatory Screening
Before assessing the anti-inflammatory effects of a compound, it is crucial to determine its inherent cytotoxicity. A compound that is toxic to cells could give a false positive result in an anti-inflammatory assay by simply reducing the number of viable cells capable of mounting an inflammatory response. The MTT assay is a widely used colorimetric method to assess cell viability.
Following the confirmation of non-toxic concentrations, a primary screen for anti-inflammatory activity will be conducted. A key hallmark of inflammation is the production of nitric oxide (NO) by macrophages upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls.[3][4] The Griess assay provides a simple and sensitive method to measure nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants.[5][6][7]
Experimental Workflow: Initial Screening
Caption: Initial screening workflow for cytotoxicity and primary anti-inflammatory activity.
Protocol 1: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate in DMEM.
-
Remove the culture medium and treat the cells with various concentrations of the compound for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100. The non-toxic concentrations of the compound will be used for subsequent anti-inflammatory assays.
Protocol 2: Griess Assay for Nitric Oxide Production
Principle: This assay quantifies nitrite in the cell culture supernatant, which is a stable product of nitric oxide. The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured colorimetrically.[6][7]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (untreated cells) and a positive control (LPS-stimulated cells without the compound).
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of the Griess reagent (equal volumes of Part A and Part B mixed immediately before use) to the supernatant.[8]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.[6]
-
Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
Data Presentation: Hypothetical Results for Nitric Oxide Inhibition
| Treatment | Nitrite Concentration (µM) ± SD | % Inhibition of NO Production |
| Control | 2.5 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 2.1 | 0 |
| LPS + Compound (10 µM) | 28.3 ± 1.5 | 40.5 |
| LPS + Compound (25 µM) | 15.1 ± 1.2 | 71.7 |
| LPS + Compound (50 µM) | 8.9 ± 0.9 | 86.2 |
Part 2: Secondary Assays for Pro-inflammatory Cytokine Quantification
A hallmark of the inflammatory response is the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[9] These signaling molecules play a crucial role in amplifying and perpetuating inflammation.[10] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique to quantify the levels of these cytokines in cell culture supernatants.[11][12]
Protocol 3: ELISA for TNF-α, IL-6, and IL-1β
Principle: A sandwich ELISA is used to measure the concentration of a specific cytokine. A capture antibody specific to the cytokine is coated onto the wells of a microplate. The sample containing the cytokine is added, followed by a detection antibody that is conjugated to an enzyme. A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of the cytokine.
Materials:
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Cell culture supernatants from the Griess assay experiment
-
Wash buffer
-
Substrate solution
-
Stop solution
-
96-well microplates (pre-coated with capture antibody)
-
Microplate reader
Procedure:
-
Use the cell culture supernatants collected from the experiment described in Protocol 2.
-
Follow the specific instructions provided with the commercial ELISA kits for TNF-α, IL-6, and IL-1β. A general procedure is outlined below.
-
Add standards and samples to the wells of the antibody-coated microplate and incubate.
-
Wash the wells to remove unbound substances.
-
Add the enzyme-linked detection antibody and incubate.
-
Wash the wells again.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
Data Presentation: Hypothetical Results for Cytokine Inhibition
| Treatment | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD |
| Control | 50 ± 8 | 35 ± 5 | 20 ± 4 |
| LPS (1 µg/mL) | 1250 ± 98 | 980 ± 75 | 450 ± 32 |
| LPS + Compound (25 µM) | 625 ± 55 | 450 ± 41 | 210 ± 25 |
| LPS + Compound (50 µM) | 310 ± 28 | 220 ± 19 | 105 ± 12 |
Part 3: Mechanistic Insights into Anti-inflammatory Action
To understand how Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate exerts its anti-inflammatory effects, it is essential to investigate its impact on key intracellular signaling pathways and enzymes that regulate the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of pro-inflammatory gene expression.[13][14][15] Additionally, the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is critical for cytokine signaling.[16][17] Furthermore, cyclooxygenase-2 (COX-2) is a key enzyme responsible for the production of prostaglandins, which are potent inflammatory mediators.[18]
Signaling Pathways Overview
Caption: Overview of major inflammatory signaling pathways.
Protocol 4: NF-κB Translocation Assay
Principle: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[19] Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[19] This assay uses immunofluorescence microscopy to visualize and quantify the nuclear translocation of the p65 subunit of NF-κB.
Materials:
-
RAW 264.7 cells
-
Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate
-
LPS
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Formaldehyde for fixation
-
Triton X-100 for permeabilization
-
Fluorescence microscope
Procedure:
-
Grow RAW 264.7 cells on coverslips in a 24-well plate.
-
Pre-treat the cells with the compound for 1 hour, followed by LPS stimulation for 1 hour.
-
Fix the cells with 4% formaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 1% BSA.
-
Incubate with the primary antibody against NF-κB p65.
-
Incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Data Analysis: Quantify the nuclear fluorescence intensity of the p65 subunit relative to the cytoplasmic fluorescence. A decrease in nuclear translocation in compound-treated cells compared to LPS-stimulated cells indicates inhibition of the NF-κB pathway.
Protocol 5: Western Blot for MAPK and JAK-STAT Pathway Proteins
Principle: Western blotting is used to detect the phosphorylation status of key proteins in the MAPK (p38, ERK, JNK) and JAK-STAT (JAK2, STAT3) signaling pathways. An increase in phosphorylation indicates activation of the pathway.
Materials:
-
RAW 264.7 cells
-
Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate
-
LPS
-
Lysis buffer
-
Primary antibodies against phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, phospho-JAK2, JAK2, phospho-STAT3, and STAT3
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat cells with the compound and/or LPS for a short duration (e.g., 15-30 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis: Quantify the band intensities of the phosphorylated proteins and normalize them to the total protein levels. A reduction in the phosphorylation of these proteins in the presence of the compound suggests inhibition of the respective pathways.
Protocol 6: COX-2 Inhibitor Screening Assay
Principle: This is a cell-free enzymatic assay that measures the ability of a compound to directly inhibit the activity of the COX-2 enzyme.[18][20] The assay typically measures the production of prostaglandin G2, an intermediate product of the COX-2 reaction, using a fluorometric probe.[20][21]
Materials:
-
COX-2 inhibitor screening kit (commercially available)
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate
-
Known COX-2 inhibitor (e.g., celecoxib) as a positive control
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Follow the instructions provided with the commercial COX-2 inhibitor screening kit.
-
In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the fluorometric probe.
-
Add different concentrations of Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate or the positive control.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence intensity over time.
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the compound. Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the COX-2 activity.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for a comprehensive evaluation of the anti-inflammatory potential of Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate. By systematically progressing from initial viability and screening assays to detailed mechanistic studies, researchers can gain a thorough understanding of the compound's bioactivity. Positive results from these in vitro assays would provide a strong rationale for advancing the compound to more complex cellular models and eventually to in vivo studies of inflammation. The multi-faceted approach of examining effects on nitric oxide, pro-inflammatory cytokines, and key signaling pathways will enable a detailed characterization of the compound's mechanism of action, which is critical for its potential development as a novel anti-inflammatory therapeutic agent.
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In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC. (n.d.). Retrieved January 24, 2026, from [Link]
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Macrophage Inflammatory Assay - PMC. (n.d.). Retrieved January 24, 2026, from [Link]
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Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012, October 1). NCBI. Retrieved January 24, 2026, from [Link]
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Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
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MAPK Signaling in Inflammatory Cytokines Pathways. (2024, January 22). Assay Genie. Retrieved January 24, 2026, from [Link]
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. (n.d.). SpringerLink. Retrieved January 24, 2026, from [Link]
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Application Note & Protocol: A Researcher's Guide to the One-Pot Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction
Executive Summary: The Strategic Importance of 2-Aminothiophenes
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science. As a privileged structure, it is a bioisostere of the phenyl group and is integral to a vast array of compounds with significant biological activities, including antiviral, anti-inflammatory, anti-proliferative, and antimicrobial properties.[1][2] Its prevalence in drug discovery pipelines makes efficient and versatile synthetic access to this heterocyclic core a critical objective for researchers in pharmaceuticals and academia.[3] This guide provides a comprehensive, field-proven protocol for the one-pot synthesis of polysubstituted 2-aminothiophenes using the Gewald multicomponent reaction, a method prized for its operational simplicity, high atom economy, and broad substrate scope.[4][5] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental workflow, and offer expert insights into characterization and troubleshooting.
Reaction Principle: Mechanistic Insights into the Gewald Synthesis
The Gewald reaction is a classic example of a multicomponent reaction where three starting materials—a carbonyl compound (ketone or aldehyde), an α-activated nitrile, and elemental sulfur—converge in a single pot to form the thiophene ring.[6][7] The presence of a basic catalyst is crucial. The reaction's efficiency stems from a cascade of well-orchestrated chemical events.
The Causality Behind the Mechanism:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile).[6][8] The base deprotonates the α-carbon of the nitrile, creating a nucleophile that attacks the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate, often referred to as the Knoevenagel adduct.[9] The electron-withdrawing group (EWG) on the nitrile is essential as it increases the acidity of the methylene protons, facilitating the initial condensation.[1]
-
Michael Addition of Sulfur: The elemental sulfur (S₈), which exists as a crown-shaped ring, is attacked by the nucleophilic enolate of the Knoevenagel adduct or another basic species. This leads to the formation of a thiolate intermediate.
-
Intramolecular Cyclization & Tautomerization: The newly formed thiolate anion then attacks the cyano group's carbon atom in an intramolecular fashion, forming a five-membered dihydrothiophene ring.[6]
-
Aromatization: The reaction concludes with a tautomerization step, where the dihydrothiophene intermediate eliminates a proton and aromatizes to yield the stable, substituted 2-aminothiophene product.[6]
This elegant sequence allows for the rapid construction of a complex heterocyclic system from simple, readily available starting materials.
Caption: The mechanistic pathway of the Gewald reaction.
Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate
This protocol details the synthesis of a representative 2-aminothiophene derivative. The principles can be readily adapted for other ketones, aldehydes, and activated nitriles.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Supplier Notes |
| Acetophenone | C₈H₈O | 120.15 | 1.20 g (1.18 mL) | 10.0 | Reagent grade, ≥98% |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 1.13 g (1.06 mL) | 10.0 | Reagent grade, ≥99% |
| Elemental Sulfur | S | 32.07 | 0.32 g | 10.0 | Fine powder |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.02 g (2.78 mL) | 20.0 | Anhydrous, ≥99% |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 30 mL | - | Anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | ACS grade for workup |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | ACS grade for workup |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (30 mL).
-
Reagent Addition: Sequentially add acetophenone (1.18 mL, 10.0 mmol), ethyl cyanoacetate (1.06 mL, 10.0 mmol), and finely powdered elemental sulfur (0.32 g, 10.0 mmol) to the flask.
-
Catalyst Addition & Rationale: Add triethylamine (2.78 mL, 20.0 mmol) to the stirring mixture. Expertise Note: TEA acts as the basic catalyst essential for the initial Knoevenagel condensation. A slight excess ensures the reaction proceeds efficiently.
-
Reaction Execution: Heat the reaction mixture in an oil bath set to 60-65 °C.[10] Allow the reaction to stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system.
-
Workup and Isolation: After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. Subsequently, cool the flask in an ice-water bath for 30 minutes to maximize precipitation of the product.[10]
-
Filtration: Collect the precipitated solid by vacuum filtration, washing the solid with a small amount of cold ethanol to remove soluble impurities.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of boiling ethanol (or an ethyl acetate/hexanes mixture) and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals. Filter the purified crystals and dry them under a vacuum.
Characterization and Validation
A successful synthesis is validated by confirming the structure and purity of the final product. Yields for this reaction typically range from 70-90% depending on the specific substrates and reaction scale.
Expected Spectroscopic Data
The following table summarizes the expected characterization data for the target compound, ethyl 2-amino-4-phenylthiophene-3-carboxylate. This serves as a self-validating benchmark for the protocol.
| Analysis Type | Expected Result | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.20 (m, 5H), 6.55 (s, 1H), 5.95 (br s, 2H), 4.25 (q, J=7.1 Hz, 2H), 1.35 (t, J=7.1 Hz, 3H) | Multiplet for phenyl protons; singlet for thiophene H-5; broad singlet for -NH₂ protons; quartet and triplet for ethyl ester group.[10] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 167.0, 159.0, 145.0, 136.0, 129.0, 128.5, 127.0, 115.0, 100.0, 60.0, 14.5 | Signals for ester carbonyl, C2, C4, phenyl carbons, C5, C3, and ethyl ester carbons.[11] |
| FT-IR (KBr, cm⁻¹) | 3420, 3310 (N-H str), 2980 (C-H str), 1680 (C=O str), 1595 (C=C str), 1520 (N-H bend) | Characteristic stretches for the primary amine, ester carbonyl, and aromatic rings.[10][12] |
| Mass Spec (ESI+) | m/z 248.08 [M+H]⁺ | Molecular ion peak corresponding to the calculated exact mass of C₁₃H₁₃NO₂S (247.07). |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (old TEA).2. Insufficient heating or reaction time.3. Impure starting materials (e.g., wet solvent). | 1. Use freshly distilled or a new bottle of TEA.2. Ensure the temperature is maintained and extend the reaction time, monitoring by TLC.3. Use anhydrous solvents and pure reagents. |
| Oily Product / Failure to Crystallize | 1. Presence of unreacted starting materials or byproducts.2. Impurities inhibiting crystallization. | 1. Purify the crude oil using silica gel column chromatography (eluent: ethyl acetate/hexanes).2. Try triturating the oil with cold hexanes or ether to induce solidification. |
| Dark-colored Product | 1. Overheating or extended reaction time leading to decomposition.2. Sulfur-related polymeric byproducts. | 1. Adhere strictly to the recommended temperature range.2. During recrystallization, consider adding a small amount of activated charcoal to the hot solution and filtering it before cooling. |
Safety and Handling
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.
-
Ethanol is highly flammable. Keep away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The Gewald reaction offers a powerful and direct route for the one-pot synthesis of highly functionalized 2-aminothiophenes. The protocol described herein is robust, scalable, and utilizes readily accessible reagents. By understanding the underlying mechanism and potential pitfalls, researchers can effectively leverage this reaction to generate a diverse library of 2-aminothiophene derivatives, accelerating progress in drug discovery and materials science.
References
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Gomha, S. M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. Available at: [Link]
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Liang, Y., et al. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. ResearchGate. Available at: [Link]
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Prasad, K. C., et al. (n.d.). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
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de Oliveira, C. S., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Available at: [Link]
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Wikipedia. (n.d.). Gewald reaction. Wikipedia. Available at: [Link]
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Poree, F., et al. (2020). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
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Kasprzyk, W., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. PubMed. Available at: [Link]
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Poree, F., et al. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]
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Application Notes and Protocols for Thiophene-Based Organic Light-Emitting Diodes (OLEDs)
Introduction: The Ascendancy of Thiophene-Based Materials in OLED Technology
Organic Light-Emitting Diodes (OLEDs) have emerged as a transformative technology in the realms of high-resolution displays and solid-state lighting, offering superior contrast, wider viewing angles, and faster response times compared to conventional liquid crystal displays. At the heart of this innovation lies the development of advanced organic semiconductor materials. Among these, thiophene derivatives have garnered significant attention due to their unique electronic and photophysical properties.[1][2] Thiophene, a sulfur-containing five-membered aromatic heterocycle, serves as a versatile building block for designing novel materials with exceptional charge transport capabilities and tunable emission characteristics.[1][3]
The inherent advantages of thiophene-based materials, such as their electron-rich nature, planar structure, and propensity for π-π stacking, facilitate efficient charge carrier mobility, a critical factor for enhancing the performance of OLEDs.[4] Furthermore, the ability to chemically modify the thiophene ring allows for precise tuning of the material's energy levels (HOMO/LUMO), leading to optimized charge injection and emission of various colors.[2] This guide provides a comprehensive overview of the application of thiophene-based materials in OLEDs, detailing their synthesis, device fabrication protocols, and characterization techniques.
Core Principles: Why Thiophene Derivatives Excel in OLEDs
The efficacy of an OLED is fundamentally dependent on the balanced injection and transport of holes and electrons, followed by their efficient recombination within the emissive layer to generate light. Thiophene-based materials can be engineered to function effectively in various layers of an OLED stack, including the hole transport layer (HTL), the emissive layer (EML), and even the electron transport layer (ETL).
Exceptional Hole Transporting Properties
The electron-rich nature of the sulfur atom in the thiophene ring contributes to its excellent hole-transporting capabilities.[4] Thiophene-containing polymers and small molecules often exhibit high hole mobilities due to strong intermolecular π-π interactions, which create efficient pathways for charge transport.[4] This property is crucial for reducing the operating voltage and improving the power efficiency of the OLED device.
Tunable Emissive Properties
By extending the π-conjugation through the incorporation of various aromatic units or by introducing electron-donating and electron-accepting moieties, the emission color of thiophene-based materials can be tuned across the visible spectrum.[5][6] For instance, donor-π-acceptor (D-π-A) architectures incorporating thiophene as the π-bridge have been shown to exhibit high fluorescence quantum yields, making them excellent candidates for emissive materials.[7]
Enhanced Device Stability and Efficiency
The rigid and planar structure of many thiophene derivatives contributes to the morphological stability of the organic thin films, which is essential for long operational lifetimes of OLEDs.[1] Furthermore, the introduction of thiophene into the core of multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters has been shown to enhance intramolecular charge transfer and spin-orbit coupling, leading to highly efficient OLEDs with reduced efficiency roll-off at high brightness.[8]
Experimental Protocols: From Material Synthesis to Device Characterization
This section provides detailed protocols for the synthesis of a common thiophene-based polymer, the fabrication of a solution-processed OLED device, and the subsequent characterization of its performance.
Protocol 1: Synthesis of Poly(3-hexylthiophene) (P3HT)
Poly(3-hexylthiophene) is a widely studied thiophene-based polymer known for its good solubility and charge transport properties. A common method for its synthesis is through oxidative polymerization using iron(III) chloride (FeCl₃).
Materials:
-
3-hexylthiophene monomer
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous chloroform (CHCl₃)
-
Methanol
-
Ammonia solution (25%)
-
Deionized water
Procedure:
-
Monomer Dissolution: In a three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve a specific amount of 3-hexylthiophene monomer in anhydrous chloroform.
-
Oxidant Addition: In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform.
-
Polymerization: Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring. The reaction mixture will turn dark, indicating the onset of polymerization. Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature.
-
Precipitation and Washing: Quench the reaction by pouring the mixture into a large volume of methanol. The polymer will precipitate.
-
Purification: Filter the precipitate and wash it sequentially with methanol, ammonia solution (to remove residual iron catalyst), and deionized water until the filtrate is neutral.
-
Drying: Dry the purified P3HT polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.[9]
Diagram of P3HT Synthesis Workflow:
Workflow for the fabrication of a solution-processed OLED.
Protocol 3: Characterization of Thiophene-Based OLEDs
Equipment:
-
Source measure unit (SMU)
-
Spectroradiometer or photometer
-
Integrating sphere (for external quantum efficiency measurements)
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Connect the OLED to the SMU.
-
Apply a forward bias voltage and measure the corresponding current and luminance.
-
Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V) characteristics.
-
-
Efficiency Measurements:
-
Calculate the current efficiency (cd/A) and power efficiency (lm/W) from the J-V-L data.
-
Measure the External Quantum Efficiency (EQE) by placing the device in an integrating sphere and measuring the total light output as a function of the drive current.
-
-
Electroluminescence (EL) Spectrum:
-
Measure the emission spectrum of the OLED at a specific operating voltage using a spectroradiometer.
-
Determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
Data Presentation: Performance of Thiophene-Based OLEDs
The performance of OLEDs can vary significantly based on the specific thiophene derivative used, the device architecture, and the fabrication process. The following table summarizes typical performance metrics for OLEDs employing different types of thiophene-based materials.
| Material Type | Role in Device | Peak Emission (nm) | Max. EQE (%) | Max. Luminance (cd/m²) | Ref. |
| Th-BN (MR-TADF) | Emitter | 512 | 34.6 | >1000 | [8] |
| DMB-TT-TPA | Emitter | 512 | 4.61 | 752 | [7] |
| Triazine-Thiophene CPN | Emitter | Blue Emission | 2.3 | 2541 | [10] |
| Branched Oligothiophene | Emitter | - | 0.45 | 10500 | [11] |
Conclusion and Future Outlook
Thiophene-based materials have proven to be a versatile and highly effective class of organic semiconductors for OLED applications. Their tunable electronic properties, excellent charge transport characteristics, and good stability have led to the development of highly efficient and durable OLED devices. [1][2]Future research in this area will likely focus on the design of novel thiophene derivatives with even higher quantum efficiencies, particularly in the blue and deep-blue regions, as well as the development of solution-processable materials for low-cost, large-area OLED manufacturing. The continued exploration of thiophene's potential will undoubtedly pave the way for the next generation of lighting and display technologies.
References
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Bright and Shining Molecules for OLEDs and New Drugs. (2017, November 12). Lab Manager. [Link]
-
Triazine and Thiophene-Containing Conjugated Polymer Network Emitter-Based Solution-Processable Stable Blue Organic LEDs. (2022, December 29). ACS Publications. [Link]
-
A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs. Chemical Science (RSC Publishing). [Link]
-
Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. MDPI. [Link]
-
Optical, Photophysical, and Optoelectronic Characterization of Green Light-Emitting Polymers for Applications in Flexible OLED-Based Optical Sensing. (2025, July 18). ACS Applied Electronic Materials. [Link]
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Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journals. [Link]
-
Examples of small-molecule OLED materials exhibiting strong anisotropy... ResearchGate. [Link]
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Effect of thiophene linker addition to fluorene-benzotriazole polymers with the purpose of achieving white emission in OLEDs. (2020, May 1). ResearchGate. [Link]
-
Choosing the Right OLED Material: A Deep Dive into Thiophene Derivatives. Ningbo Inno Pharmchem Co.,Ltd.. [Link]
-
Evaluation of thermal evaporation as a deposition method for vacuum-processed polymer-based organic photovoltaic devices. (2025, May 8). AIP Publishing. [Link]
-
Custom Thiophene Derivatives Manufacturers, Suppliers. Suzhou Fenghua Material Technology Co., Ltd.. [Link]
-
Effect of end group functionalisation of small molecules featuring the fluorene–thiophene–benzothiadiazole motif as emitters in solution-processed red and orange organic light-emitting diodes. RSC Publishing. [Link]
-
New Branched Thiophene‐Based Oligomers for Bright Organic Light‐Emitting Devices. (2025, August 6). ResearchGate. [Link]
-
Synthesis and Performances of Poly(3,4-ethylenedioxythiophene) Aqueous Dispersions with a High Solid Content and Low Viscosity. (2024, January 12). ACS Publications. [Link]
-
Vacuum Thermal Evaporation for OLEDs: Fundamentals, Optimization, and Implications for Perovskite LEDs. (2025, October 16). ResearchGate. [Link]
-
Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. (2018, January 30). NIH. [Link]
-
Effect of Thiophene Insertion on X-Shaped Anthracene-Based Hole-Transporting Materials in Perovskite Solar Cells. PMC - PubMed Central. [Link]
-
Thiophene-Centered Small Molecule Emitters. AIP Publishing. [Link]
-
Effect of Polythiophene Content on Thermomechanical Properties of Electroconductive Composites. (2021, April 23). PMC - NIH. [Link]
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- 6. Effect of end group functionalisation of small molecules featuring the fluorene–thiophene–benzothiadiazole motif as emitters in solution-processed red ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C8TC02993H [pubs.rsc.org]
- 7. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
- 8. A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Effect of Polythiophene Content on Thermomechanical Properties of Electroconductive Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Suzuki Coupling Reactions with Substituted Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Aminothiophene Scaffolds
Substituted aminothiophenes are privileged heterocyclic motifs integral to medicinal chemistry and materials science.[1][2][3] Their inherent structural features allow them to act as bioisosteres for phenyl groups, enhancing interactions with biological targets.[2] This has led to their incorporation into a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and antileishmanial compounds.[1][4][5] The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the synthesis of biaryl and heteroaryl compounds, offering a robust platform for the derivatization of aminothiophene cores.[4][6][7][8][9] This guide provides a detailed exploration of the Suzuki coupling reaction as applied to substituted aminothiophenes, offering mechanistic insights, optimized protocols, and practical guidance for researchers in drug discovery and development.
Mechanistic Underpinnings of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[7][10][11] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the organic halide (in our case, a halogenated aminothiophene) to a palladium(0) complex. This step forms a palladium(II) intermediate.[10][11] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[11]
-
Transmetalation: The organic group from the organoboron reagent is then transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer.[10][12]
-
Reductive Elimination: In the final step, the two organic fragments on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Parameters for Successful Coupling with Aminothiophenes
The success of a Suzuki coupling with substituted aminothiophenes hinges on the careful selection of several key reaction components. The presence of both an amino group and a sulfur-containing heterocycle can present challenges, such as catalyst poisoning or undesired side reactions.[13] Therefore, optimization of the following parameters is critical.
| Parameter | Common Choices | Rationale and Considerations for Aminothiophenes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | For electron-rich and potentially coordinating aminothiophenes, catalysts with bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos) can be highly effective.[14] These ligands promote oxidative addition and prevent catalyst deactivation. |
| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands (SPhos, XPhos) | The choice of ligand is often as critical as the palladium source. For challenging couplings, specialized ligands can significantly improve yields and reaction rates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | The base activates the boronic acid for transmetalation.[12] For aminothiophenes, milder bases like K₂CO₃ or NaHCO₃ are often preferred to avoid side reactions involving the amino group. The choice of base can also influence the solubility of reactants.[15] |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile/Water mixtures | The solvent system must be capable of dissolving both the organic and inorganic components of the reaction.[7][10][16] A mixture of an organic solvent and water is frequently used to facilitate the dissolution of the base and the boronate species.[16] |
| Boronic Acid/Ester | Arylboronic acids, Arylboronic acid pinacol esters | Boronic acids are widely available, but boronic esters can offer improved stability and solubility. The reactivity of the boronic acid can be influenced by its electronic properties. |
| Leaving Group (on Thiophene) | Iodo > Bromo > Chloro | The C-X bond strength dictates the ease of oxidative addition.[11] Iodo- and bromo-substituted aminothiophenes are generally more reactive than their chloro- counterparts. |
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of a model substituted aminothiophene. Optimization may be required for different substrates.
Protocol 1: General Procedure for Suzuki Coupling of 2-Amino-3-bromothiophene Derivatives
This protocol is a robust starting point for the coupling of various aryl boronic acids with a bromo-substituted aminothiophene.
Materials:
-
2-Amino-3-bromo-5-substituted-thiophene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To the reaction vessel, add the 2-amino-3-bromothiophene derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.
-
Solvent Addition: Add the degassed toluene and water to the reaction mixture via syringe.
-
Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki coupling of aminothiophenes.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate reaction times and improve yields, particularly for less reactive substrates.[17]
Materials:
-
2-Amino-3-chlorothiophene derivative (0.5 mmol)
-
Arylboronic acid pinacol ester (0.75 mmol)
-
PdCl₂(dppf) (0.015 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.0 mmol)
-
1,4-Dioxane (3 mL)
-
Water (0.5 mL)
-
Microwave reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine the 2-amino-3-chlorothiophene derivative, arylboronic acid pinacol ester, PdCl₂(dppf), and Cs₂CO₃.
-
Solvent Addition: Add the 1,4-dioxane and water.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15-45 minutes.
-
Workup and Purification: After cooling, perform the workup and purification as described in Protocol 1.
Troubleshooting and Field-Proven Insights
Even with optimized protocols, challenges can arise. Below are common issues and potential solutions.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low or No Conversion | Inactive catalyst; Poorly soluble base; Deactivated substrate | Ensure all reagents are pure and solvents are adequately degassed. Use a more active catalyst/ligand system. Grind the base to a fine powder to increase its surface area.[18] Consider a more reactive leaving group (e.g., bromo instead of chloro). |
| Protodeboronation (Loss of Boronic Acid) | Presence of excess water or protic solvents; Prolonged reaction times at high temperatures | Use anhydrous solvents and a carefully controlled amount of water.[19] Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | Presence of oxygen; High catalyst loading | Ensure a thoroughly inert atmosphere. Reduce the catalyst loading. |
| Catalyst Poisoning | Coordination of the amino or thioether group to the palladium center | Use a ligand that is a stronger coordinator to the palladium than the substrate's heteroatoms.[20] A pre-catalyst that is less susceptible to inhibition may also be beneficial. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of substituted aminothiophenes, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science. A thorough understanding of the reaction mechanism and the critical parameters influencing its outcome is paramount for success. By carefully selecting the catalyst, base, and solvent system, and by employing robust protocols, researchers can effectively navigate the challenges associated with these valuable heterocyclic substrates.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
MH Chem. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]
-
Reddit. (2021, December 25). Mechanism of a Suzuki coupling reaction. r/Chempros. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
MDPI. (2023, March 24). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ResearchGate. Aminative Suzuki-Miyaura coupling. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
Semantic Scholar. APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. [Link]
-
MDPI. (2021, December 16). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
-
ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
ResearchGate. Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions from [¹³C6]1 and [²H5]1. [Link]
-
ACS Publications. (2020, December 23). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
-
ACS Publications. (2025, December 10). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. [Link]
-
ResearchGate. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Organic Chemistry Portal. Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes. [Link]
-
University of Greenwich. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
Frontiers. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]
-
ResearchGate. (2025, August 7). Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. [Link]
-
The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 6. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes [organic-chemistry.org]
- 18. reddit.com [reddit.com]
- 19. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate. As a key heterocyclic building block, often synthesized via the Gewald reaction, its purity is paramount for subsequent synthetic steps and biological screening.[1][2] The multicomponent nature of the Gewald synthesis often leads to a unique profile of impurities, making purification a critical and sometimes non-trivial step.[3][4] This document offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your purification workflow.
Troubleshooting Guide
This section addresses common issues encountered during the purification of Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate in a direct question-and-answer format.
Q1: My crude product is a dark, sticky oil that refuses to solidify. How can I proceed with purification?
A1: This is a frequent issue, often indicating the presence of unreacted starting materials, low-molecular-weight byproducts, or residual high-boiling solvents like ethanol.
-
Causality: The Gewald reaction combines a ketone, an active methylene nitrile, and elemental sulfur, often with a basic catalyst.[5] Residual reagents or side products can act as a eutectic mixture, depressing the melting point and preventing crystallization.
-
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: First, ensure all reaction solvents (e.g., ethanol, methanol) have been thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove azeotropically bound ethanol.
-
Trituration: Attempt to induce solidification by trituration. This involves stirring the oil with a non-polar solvent in which the desired product has minimal solubility, but the impurities are soluble. Hexane or a mixture of hexane and diethyl ether is an excellent starting point. This process washes away oily impurities, often leaving the product as a solid precipitate.
-
Aqueous Wash: If the crude material is soluble in a solvent like ethyl acetate or dichloromethane, perform an aqueous workup. Wash the organic layer with water and then a saturated sodium bicarbonate solution to remove any acidic or water-soluble impurities.[6] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.[7] If the product precipitates after this step, you can proceed to recrystallization or chromatography.
-
Q2: I'm performing silica gel column chromatography, but my product is streaking badly and co-eluting with impurities. What adjustments should I make?
A2: Poor separation on a silica column is typically a problem of incorrect solvent polarity, improper loading technique, or interactions with the stationary phase.
-
Causality: The amino group on the thiophene ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing or streaking. Impurities with polarities very similar to the product will naturally be difficult to separate.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: The goal is to achieve a retention factor (Rf) of 0.2-0.3 for your product on TLC for optimal separation. A common eluent system for similar compounds is a hexane/ethyl acetate mixture.[7] If you have co-elution, try a less polar system (e.g., dichloromethane/hexane) or add a small amount (~0.5-1%) of a polar modifier like triethylamine (NEt3) to the mobile phase. The triethylamine will competitively bind to the acidic sites on the silica, preventing your amine product from streaking.
-
Employ Dry Loading: Dissolving the crude product in a strong solvent (like dichloromethane or ethyl acetate) and directly loading it onto the column can create a wide initial band, leading to poor separation. Instead, pre-adsorb your crude material onto a small amount of silica gel. Dissolve the product in a minimal amount of a volatile solvent, add silica gel, and evaporate the solvent to get a free-flowing powder. Carefully layer this powder on top of your packed column. This ensures the product starts as a very narrow band.[8]
-
Adjust Column Dimensions: For difficult separations, using a longer, thinner column can increase the number of theoretical plates and improve resolution. However, be mindful that this will also increase the elution time and the volume of solvent required.[8]
-
Q3: My recrystallization attempt resulted in a very low yield or no crystals at all. What did I do wrong?
A3: A failed recrystallization is almost always due to the choice of solvent or the technique used.
-
Causality: The principle of recrystallization relies on the compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[9] Using too much solvent, cooling the solution too rapidly, or choosing an inappropriate solvent will lead to poor recovery.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test solubility in a range of solvents on a small scale. Ideal solvents for similar 2-aminothiophenes include ethanol, isopropanol, or ethyl acetate.[10][11] The ideal solvent will dissolve the compound when boiling but show very little solubility at room temperature or in an ice bath.
-
Use a Minimum Amount of Hot Solvent: This is the most critical step. Add the hot solvent portion-wise to the crude material until it just dissolves. Adding excess solvent will keep the product in solution even after cooling, drastically reducing the yield.[9]
-
Slow Cooling is Key: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling (e.g., placing it directly in an ice bath) promotes the formation of small, often impure crystals or causes the material to "crash out" as an amorphous solid. Once crystals have started to form at room temperature, then you can place the flask in an ice bath to maximize the yield.[9]
-
Consider a Two-Solvent System: If a single suitable solvent cannot be found, use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, and then allow it to cool slowly. A common pair is ethanol/water.[12]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for approaching the purification of crude Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate.
Caption: A decision-making flowchart for purifying the target compound.
Standard Purification Protocols
Protocol A: Purification by Silica Gel Column Chromatography
This method is highly effective for removing both more polar and less polar impurities.[7]
1. Preparation of the Column:
-
Select a glass column of appropriate size (a 50:1 to 100:1 ratio of silica gel to crude product by weight is recommended).
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the solvent until it is level with the top of the silica bed.
2. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (~2-3 g) to this solution and concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
3. Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) as the column runs.
-
Collect fractions in test tubes and monitor the elution of the product by TLC.
4. Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure to yield the purified compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase (TLC) | 4:1 to 2:1 Hexane:Ethyl Acetate | Good starting point for achieving an Rf between 0.2 and 0.4. |
| Loading Method | Dry Loading | Prevents band broadening and improves separation efficiency.[8] |
| Streaking Additive | 0.5% Triethylamine in eluent | Neutralizes acidic silica sites, preventing tailing of the amine product. |
Protocol B: Purification by Recrystallization
This method is ideal if the crude product is already reasonably pure (>85%) and crystalline.
1. Solvent Selection:
-
Place a small amount of your crude product into several test tubes.
-
Add ~0.5 mL of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate) to each tube.
-
Heat the tubes that do not dissolve the solid at room temperature. A good solvent will dissolve the solid completely upon heating.[9]
-
Allow the hot solutions to cool. The best solvent will produce a high yield of crystals upon cooling to room temperature and then in an ice bath. Ethanol is often a good choice for this class of compounds.[10][11]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and bring the mixture to a boil (using a hot plate).
-
Continue adding small portions of hot solvent until the solid is just dissolved.
3. Crystallization:
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once crystal formation appears complete, place the flask in an ice-water bath for 15-30 minutes to maximize precipitation.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | A very common and effective solvent for 2-aminothiophenes.[10][11] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, may offer different solubility characteristics. |
| Ethyl Acetate | 77 | Polar Aprotic | Can be effective; often used in chromatography as well.[7] |
| Ethanol/Water | Variable | Polar Protic | A two-solvent system that can be finely tuned for optimal crystallization.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate? A1: The pure compound is typically a solid. While the exact color can vary based on trace impurities and crystalline form, it is generally a light-colored solid (e.g., yellow, tan, or brown). A melting point range of 85-87°C has been reported for a similar compound, ethyl 2-amino-4-(2-thienyl)thiophene-3-carboxylate, which can serve as a useful reference point.[1]
Q2: What are the most common impurities from the Gewald synthesis of this compound? A2: The most likely impurities include:
-
Unreacted Starting Materials: 2-acetylfuran, ethyl cyanoacetate.
-
Elemental Sulfur: Often seen as a fine yellow powder that is insoluble in many organic solvents.
-
Polysulfide Intermediates: The mechanism of the Gewald reaction involves the formation and decomposition of various polysulfides, which can lead to complex byproducts if the reaction does not go to completion.[13]
-
Base Catalyst: Residual morpholine or diethylamine.
Q3: How can I definitively confirm the purity of my final product? A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple solvent systems.
-
Melting Point: A sharp melting point range (typically < 2°C) is a good indicator of purity.
-
Spectroscopy (NMR): 1H and 13C NMR are the most powerful tools. The spectra should show clean signals corresponding to the product structure with no significant peaks attributable to impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q4: My compound appears to be decomposing on the silica gel column. What can I do? A4: Some sensitive compounds can degrade on the acidic surface of standard silica gel. If you suspect this is happening (e.g., you see new, lower Rf spots appearing in your fractions over time), you can try using deactivated silica. This is prepared by treating the silica gel with water or a mixture of water and a base like triethylamine to neutralize the most acidic sites. Alternatively, using a different stationary phase like alumina (which can be basic, neutral, or acidic) may be a viable option.
References
Sources
- 1. Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate|97% [benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Overcoming Poor Solubility of Thiophene Derivatives in Biological Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the challenges associated with the poor solubility of thiophene derivatives in biological assays. Thiophene-containing compounds are a significant class of molecules in medicinal chemistry, but their inherent hydrophobicity often leads to experimental artifacts and unreliable data.[1][2] This resource offers practical solutions and explains the underlying scientific principles to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: Why are my thiophene derivatives precipitating out of solution during my assay?
A1: Precipitation is a common issue with hydrophobic compounds like many thiophene derivatives.[3][4] It can be caused by several factors, including:
-
Low aqueous solubility: Thiophene itself is insoluble in water.[1][5] While derivatization can modify solubility, many analogs remain poorly soluble in the aqueous buffers used for most biological assays.
-
Solvent-shifting: Compounds are often dissolved in a strong organic solvent like DMSO for stock solutions. When this stock is diluted into an aqueous assay buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution.[6]
-
Concentration effects: The concentration of your compound may exceed its solubility limit in the final assay buffer.
-
Temperature changes: Solubility is often temperature-dependent. Freeze-thaw cycles of stock solutions can also promote precipitation.[7]
-
Interactions with assay components: The compound may interact with proteins, salts, or other components in your assay medium, leading to precipitation.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% to avoid cellular toxicity.[8] However, the tolerance can vary significantly between cell lines. It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment with varying concentrations of DMSO and assessing cell viability.
Q3: Can I use sonication to redissolve my precipitated compound?
A3: Sonication can be a useful technique to temporarily redissolve precipitated compounds. However, it's important to be aware that this may create a supersaturated solution that is thermodynamically unstable and can precipitate again over time. If you use sonication, it is best to do so immediately before adding the compound to the assay plate.
Q4: How should I prepare my stock solutions to minimize solubility issues?
A4: Proper preparation of stock solutions is a critical first step.[9]
-
Start by dissolving your thiophene derivative in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[3]
-
Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming.
-
Visually inspect the solution for any undissolved particulate matter.
-
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]
Troubleshooting Guide: Addressing Specific Solubility Challenges
This section provides a more in-depth approach to resolving solubility problems you may encounter during your experiments.
Problem 1: Compound Precipitation Upon Dilution into Aqueous Buffer
Causality: This is a classic example of solvent-shifting, where the compound, stable in a high-concentration organic solvent, becomes insoluble when the solvent environment is predominantly aqueous.
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.[8] For example, first dilute your DMSO stock into an intermediate solvent that is miscible with both DMSO and water (e.g., ethanol or polyethylene glycol) before the final dilution into the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Use of Co-solvents: Incorporate a water-miscible organic co-solvent into your final assay buffer.[10] The choice of co-solvent and its final concentration will depend on the specific compound and the tolerance of your assay system.
| Co-solvent | Typical Starting Concentration | Considerations |
| Dimethyl Sulfoxide (DMSO) | < 0.5% (cell-based), up to 5% (biochemical) | Can interfere with some enzyme activities and may be toxic to cells at higher concentrations.[3] |
| Ethanol | 1-5% | Can denature some proteins. |
| Polyethylene Glycol (PEG 300/400) | 1-10% | Generally well-tolerated in many biological systems.[11][12] |
| Propylene Glycol | 1-10% | Can increase the viscosity of the solution.[11][12] |
-
Employ Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[13] Non-ionic surfactants are generally preferred for biological assays due to their lower potential for protein denaturation.
| Surfactant | Typical Starting Concentration | Considerations |
| Tween® 20 / Tween® 80 | 0.01 - 0.1% | Can interfere with assays that involve lipid membranes.[14] |
| Pluronic® F-68 | 0.01 - 0.1% | Often used in cell culture to reduce shear stress. |
| Cremophor® EL | 0.01 - 0.1% | Can have biological effects of its own.[15] |
Experimental Protocol: Co-solvent/Surfactant Screening
-
Prepare a series of your assay buffer containing different co-solvents or surfactants at varying concentrations.
-
Add your thiophene derivative to each buffer condition at the desired final concentration.
-
Incubate for a period relevant to your assay duration.
-
Visually inspect for precipitation. For a more quantitative measure, you can measure the turbidity of the solutions using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 600 nm).
-
Run a control experiment to ensure that the selected co-solvent or surfactant does not interfere with your assay readout.
Problem 2: Inconsistent or Non-reproducible Assay Results
Causality: Poor solubility can lead to artificially low and variable measurements of a compound's activity.[16] If the compound is not fully dissolved, the effective concentration in the assay is lower than the nominal concentration, leading to an underestimation of its potency.
Solutions:
-
Solubility Assessment: Before starting a large-scale screening or detailed dose-response experiment, determine the kinetic solubility of your thiophene derivative in the final assay buffer. This will help you establish the maximum reliable concentration you can test.
-
Formulation Strategies: For lead optimization and in vivo studies, more advanced formulation strategies may be necessary. These can include:
-
Solid Dispersions: The drug is dispersed in a hydrophilic carrier at the molecular level.[14] This can be achieved through methods like solvent evaporation or hot-melt extrusion.[14][17]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate hydrophobic drug molecules, increasing their solubility in water.[17]
-
Nanosizing: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can enhance the dissolution rate.[18][19]
-
Workflow for Solubility Screening
Caption: A stepwise approach to screening for optimal solubilizing conditions.
Problem 3: Discrepancies Between Biochemical and Cell-Based Assay Data
Causality: The composition of the assay medium in a biochemical assay is often simpler than that of cell culture medium. The presence of proteins, lipids, and other components in cell culture medium can either enhance or decrease the solubility of a compound. Furthermore, hydrophobic compounds can adsorb to plasticware, further reducing the effective concentration.[20][21]
Solutions:
-
Use of Serum: In some cases, the presence of serum in cell culture medium can help to solubilize hydrophobic compounds through binding to albumin. However, this can also reduce the free concentration of the compound available to interact with its target. It is important to be consistent with the use and concentration of serum in your assays.
-
Low-Binding Plates: Consider using low-binding microplates to minimize the loss of your compound due to adsorption to the plastic surface.
-
Pre-incubation and Mixing: Ensure that your compound is well-mixed and pre-incubated in the assay medium for a sufficient time to reach equilibrium before adding cells or initiating the assay.
Mechanism of Micellar Solubilization
Caption: Surfactant molecules form micelles that encapsulate hydrophobic compounds.
By systematically addressing the potential causes of poor solubility and employing the appropriate troubleshooting strategies, you can significantly improve the quality and reliability of your data when working with challenging thiophene derivatives.
References
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Preparing Solutions. Chemistry LibreTexts. Available at: [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
-
Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link]
-
Formulation Strategies in Early-Stage Drug Development. Pharmaceutical Technology. Available at: [Link]
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Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PubMed Central. Available at: [Link]
-
STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. ResearchGate. Available at: [Link]
-
Formulation development for hydrophobic therapeutic proteins. PubMed. Available at: [Link]
-
Formulation of poorly soluble compounds. European Medicines Agency. Available at: [Link]
-
Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. MDPI. Available at: [Link]
-
The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scientific Research Publishing. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]
-
Formulation Development for Hydrophobic Therapeutic Proteins. ResearchGate. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. Available at: [Link]
-
Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. Royal Society of Chemistry. Available at: [Link]
-
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available at: [Link]
- Formulation for controlled release of drugs by combining hydrophilic and hydrophobic agents. Google Patents.
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available at: [Link]
-
Synthesis, Properties, and Biological Applications of Thiophene. IntechOpen. Available at: [Link]
-
Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form. ACS Publications. Available at: [Link]
-
Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. MDPI. Available at: [Link]
-
Compound precipitation in high-concentration DMSO solutions. PubMed. Available at: [Link]
-
Formulation and Characterization of Miconazole Nitrate Emulgel for Topical Delivery. ResearchGate. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate
Welcome to the technical support center for Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the handling, storage, and experimental use of this compound. By understanding the inherent chemical liabilities of this molecule, you can implement effective strategies to ensure its integrity and obtain reliable experimental outcomes.
Introduction to the Molecule's Stability Profile
Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate is a polysubstituted heterocyclic compound with promising applications in medicinal chemistry and materials science.[1][2] Its structure, however, contains several functional groups that are susceptible to degradation under common laboratory conditions. The primary areas of instability are associated with the 2-aminothiophene core, the furan ring, and the ethyl ester group. This guide will provide a series of troubleshooting questions and answers to help you navigate these potential challenges.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Hydrolytic Instability
Question 1: I've noticed a decrease in the purity of my compound when dissolved in aqueous buffers. What could be the cause?
Answer: The most likely cause is hydrolysis. Your molecule has two primary sites susceptible to hydrolysis: the ethyl ester and the furan ring.
-
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially under acidic or basic conditions.[3][4] This reaction is often catalyzed by changes in pH.
-
Furan Ring Opening: The furan ring is known to be unstable in acidic environments, which can lead to ring-opening reactions, forming various degradation products.[5]
Troubleshooting Protocol for Suspected Hydrolysis:
-
pH Monitoring: Always measure and record the pH of your aqueous solutions containing the compound.
-
Buffer Selection: If possible, use buffers in the neutral pH range (6.5-7.5) to minimize both acid- and base-catalyzed hydrolysis.
-
Stability-Indicating Analysis: Employ a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to separate the parent compound from its potential acidic degradants.[6]
-
Structure Confirmation: If a new peak is observed in your chromatogram, techniques like liquid chromatography-mass spectrometry (LC-MS) can help identify it as the hydrolyzed carboxylic acid.
Question 2: How can I prevent hydrolysis during my experiments?
Answer: Proactive measures can significantly mitigate hydrolytic degradation.
Recommended Prevention Strategies:
| Strategy | Rationale |
| pH Control | Maintain solutions at or near neutral pH. Avoid strongly acidic or basic conditions. |
| Temperature Control | Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis. |
| Use of Aprotic Solvents | For stock solutions, use anhydrous aprotic solvents like DMSO or DMF and store them at low temperatures. Prepare aqueous dilutions immediately before use. |
| Inert Atmosphere | While not directly preventing hydrolysis, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation that may be exacerbated in aqueous media. |
Section 2: Oxidative Degradation
Question 3: My compound is developing a yellow or brown coloration over time, even when stored as a solid. What is happening?
Answer: The discoloration is a common indicator of oxidative degradation. The 2-aminothiophene moiety is electron-rich and susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric byproducts. Aromatic amines, in general, are known to be prone to oxidation.[7]
Visualizing the Oxidation Pathway:
Caption: Oxidative degradation of the 2-aminothiophene moiety.
Troubleshooting Protocol for Suspected Oxidation:
-
Visual Inspection: Regularly inspect the compound for any color changes.
-
Purity Analysis: Use HPLC to quantify the appearance of new, often broader, peaks that may correspond to degradation products.
-
Storage Conditions: Evaluate your current storage conditions. Exposure to air and light can accelerate oxidation.
Question 4: What are the best practices for preventing oxidative degradation?
Answer: A combination of proper storage and the use of antioxidants can effectively prevent oxidation.
Recommended Prevention Strategies:
| Strategy | Rationale |
| Inert Atmosphere Storage | Store the solid compound and solutions under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen. |
| Use of Antioxidants | For solutions, consider adding a small amount of an antioxidant. Common choices for aromatic amines include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA).[8][9] |
| Chelating Agents | Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.[10] |
| Solvent Purity | Use high-purity, peroxide-free solvents, as impurities can initiate oxidation. |
Section 3: Photodegradation
Question 5: I've observed degradation of my compound in solution, even under seemingly mild conditions. Could light be a factor?
Answer: Yes, thiophene and its derivatives are known to be susceptible to photodegradation.[11] Exposure to ambient laboratory light, especially UV radiation, can provide the energy to initiate photochemical reactions, leading to a loss of purity.
Troubleshooting Protocol for Suspected Photodegradation:
-
Light Exclusion Experiment: Prepare two samples of your compound in solution. Protect one from light by wrapping the container in aluminum foil, and expose the other to ambient light. Analyze both samples by HPLC after a set period. A significant difference in purity will indicate photosensitivity.
-
Wavelength Scan: Use a UV-Vis spectrophotometer to determine the absorption spectrum of your compound. A strong absorbance in the UV or high-energy visible range suggests a higher potential for photodegradation.
Question 6: How can I protect my compound from light-induced degradation?
Answer: Simple laboratory practices can greatly reduce the risk of photodegradation.
Recommended Prevention Strategies:
| Strategy | Rationale |
| Use of Amber Glassware | Store and handle solutions of the compound in amber-colored vials or flasks to block UV and blue light. |
| Light-Protected Environment | Work in a dimly lit area or use light-blocking shields when handling the compound, especially for extended periods. |
| Minimize Exposure Time | Prepare solutions and conduct experiments in a timely manner to reduce the duration of light exposure. |
| Photostabilizers | In formulated products, the inclusion of UV absorbers or quenchers can be considered, though this is less common for routine laboratory experiments. |
Section 4: Thermal Stability
Question 7: Is Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate stable at elevated temperatures?
Answer: While many heterocyclic compounds are thermally stable at moderate temperatures, prolonged exposure to high heat can induce degradation.[12] For this specific molecule, thermal stress could potentially lead to decarboxylation or more complex decomposition pathways.
Troubleshooting Protocol for Thermal Stability:
-
Melting Point Determination: A sharp melting point is a good indicator of purity. A broad melting range or a melting point that changes over time could suggest thermal decomposition. The melting point for a similar compound, ethyl 2-amino-4-methylthiophene-3-carboxylate, is reported to be in the range of 76-79°C, suggesting that stability at significantly higher temperatures may be a concern.[1]
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the onset temperature of thermal decomposition.
-
Hot Stage Microscopy: This technique allows for visual observation of the compound as it is heated, which can reveal color changes or other signs of degradation before melting.
Recommended Handling and Storage Temperatures:
| Condition | Recommended Temperature | Rationale |
| Long-Term Storage (Solid) | 2-8°C, under inert gas | To minimize all potential degradation pathways. |
| Short-Term Handling (Solid) | Room Temperature (in a desiccator) | Acceptable for short durations, but protection from moisture and light is crucial. |
| Solutions (Stock) | -20°C or -80°C, under inert gas | To prevent degradation in solution. |
| Experimental Conditions | Use the lowest temperature compatible with the experimental protocol. | To minimize thermal degradation during experiments. |
Summary of Key Stability Considerations
| Degradation Pathway | Key Indicators | Prevention Strategies |
| Hydrolysis | Decrease in purity in aqueous solutions, appearance of more polar peaks in HPLC. | Maintain neutral pH, use aprotic solvents for stock solutions, work at low temperatures. |
| Oxidation | Color change (yellowing/browning), appearance of new peaks in HPLC. | Store under inert gas, use antioxidants (e.g., BHT), use high-purity solvents. |
| Photodegradation | Degradation upon exposure to light. | Use amber glassware, work in a light-protected environment, minimize exposure time. |
| Thermal Degradation | Melting point depression, discoloration upon heating. | Store at recommended low temperatures, avoid prolonged exposure to high heat. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for intentionally degrading the compound to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (in a clear vial) to a UV lamp (254 nm) for 24 hours.
-
Analysis: Analyze all samples, along with a control sample, by RP-HPLC with a photodiode array (PDA) detector. The separation of degradation product peaks from the main peak indicates the stability-indicating nature of the method.[6]
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose method that can be optimized for your specific instrumentation.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: 280 nm (or the λmax of the compound)
-
Injection Volume: 10 µL
Logical Relationships in Degradation
Caption: Relationship between stress factors, degradation pathways, and potential products.
References
-
Zhang, X., et al. (2010). A new and efficient one-pot synthesis of polysubstituted 2-aminothiophenes via a three-component reaction. Green Chemistry, 12(4), 654-658. Available at: [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Hydrolysis of Esters. (2021). Chemistry LibreTexts. Available at: [Link]
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Acid Catalyzed Hydrolysis of an Ester. (n.d.). YouTube. Available at: [Link]
-
Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway. (2023). PubMed. Available at: [Link]
-
Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. (2022). ResearchGate. Available at: [Link]
-
Polythiophene/Ti3C2TX MXene Composites for Effective Removal of Diverse Organic Dyes via Complementary Activity of Adsorption and Photodegradation. (n.d.). MDPI. Available at: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). MDPI. Available at: [Link]
-
SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. (2023). ResearchGate. Available at: [Link]
-
Ethyl 2-amino-4-methylthiophene-3-carboxylate. (n.d.). PubChem. Available at: [Link]
-
Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011). TÜBİTAK Academic Journals. Available at: [Link]
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Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Asian Journal of Chemistry. Available at: [Link]
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Ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate. (2018). SIELC Technologies. Available at: [Link]
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Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. (2024). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (n.d.). MDPI. Available at: [Link]
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Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (n.d.). ResearchGate. Available at: [Link]
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The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon. Available at: [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. Available at: [Link]
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Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.). Performance Additives. Available at: [Link]
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Stabilizer Excipients. (n.d.). Protheragen. Available at: [Link]
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Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. (2014). The Royal Society of Chemistry. Available at: [Link]
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Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). PMC. Available at: [Link]
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Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (n.d.). CORE. Available at: [Link]
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Oxidative Degradation of Amines With High-Temperature Cycling. (n.d.). ResearchGate. Available at: [Link]
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Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (n.d.). MDPI. Available at: [Link]
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Aromatic Amines Antioxidants. (n.d.). Performance Additives. Available at: [Link]
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Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). MDPI. Available at: [Link]
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Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. (2016). ResearchGate. Available at: [Link]
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Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019). SciSpace. Available at: [Link]
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Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. (2023). NIH. Available at: [Link]
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Active Pharmaceuticals Ingredients and Excipients in Pharmaceuticals. (2023). Veeprho. Available at: [Link]
- Stabilizing excipients for therapeutic protein formulations. (n.d.). Google Patents.
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Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2001). ResearchGate. Available at: [Link]
-
Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. (n.d.). ResearchGate. Available at: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). ResearchGate. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Catalysts for the Gewald Reaction: From Classic Amines to Modern Heterogeneous Systems
The Gewald three-component reaction, a cornerstone in synthetic organic chemistry, offers a straightforward and atom-economical pathway to construct highly functionalized 2-aminothiophenes. These sulfur-containing heterocycles are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and finding applications as pharmaceuticals, agrochemicals, and dyes. The elegance of this one-pot synthesis, which combines a carbonyl compound, an active methylene nitrile, and elemental sulfur, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems for the Gewald reaction, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, mechanistic nuances, and practical considerations.
The Mechanism: A Two-Act Play Catalyzed by Bases
The Gewald reaction is generally understood to proceed through a two-stage mechanism.[1][2][3] The initial act is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, facilitated by a basic catalyst. This is followed by the addition of sulfur and a subsequent intramolecular cyclization to form the thiophene ring. The catalyst's role is pivotal in both stages, influencing reaction rates, yields, and even the feasibility of the reaction with certain substrates.
Three main mechanistic pathways have been proposed, primarily differing in the timing of the sulfur addition.[2] While early proposals suggested the initial formation of an enolate-polysulfide species, computational studies suggest that the Knoevenagel adduct is the more likely intermediate to react with sulfur.[2] The base catalyst is crucial for deprotonating the active methylene compound to initiate the Knoevenagel condensation and also plays a role in activating the elemental sulfur.
A Comparative Look at Catalytic Systems
The choice of catalyst for the Gewald reaction has evolved significantly, moving from traditional homogeneous bases to more sustainable and recyclable heterogeneous and organocatalytic systems. This section provides a comparative overview of the most common catalyst classes, with supporting experimental data.
Homogeneous Basic Catalysts: The Workhorses
Traditional Gewald reactions often employ stoichiometric amounts of organic bases like morpholine, piperidine, triethylamine, and diethylamine.[4][5] These catalysts are effective in promoting the reaction, but their use is often associated with drawbacks such as difficult separation from the reaction mixture, potential for corrosion, and the generation of waste.[5]
Key Performance Characteristics:
-
Advantages: Readily available, inexpensive, and generally effective for a range of substrates.
-
Disadvantages: Often required in stoichiometric amounts, difficult to recycle, can lead to purification challenges, and may not be environmentally friendly.[5]
| Catalyst | Substrates | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Morpholine | Acetophenones, Malononitrile | Ball Milling | 120 | 1-2 h | 70-90 | [6] |
| Diethylamine | Cyclohexanone, Ethyl Cyanoacetate | Ethanol | Reflux | 10 h | Good | [7] |
| Triethylamine | Various ketones/aldehydes | Various | RT - Reflux | Variable | Good | [5] |
Organocatalysts: A Greener Approach
The emergence of organocatalysis has provided more environmentally benign alternatives for the Gewald reaction. L-proline, a readily available and inexpensive amino acid, has been shown to be an effective catalyst for this transformation.[8] It is believed to act as a bifunctional catalyst, with the amine group activating the carbonyl compound and the carboxylic acid group facilitating the condensation and cyclization steps.
Key Performance Characteristics:
-
Advantages: Environmentally friendly, low toxicity, readily available, and can be used in catalytic amounts.[8]
-
Disadvantages: May require specific solvents like DMF for optimal performance.[8]
| Catalyst | Substrates | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| L-Proline (10 mol%) | Various ketones, Malononitrile/Cyanoacetate | DMF | 60 | 1-3 h | up to 84 | [8] |
| L-Proline (10 mol%) | Aryl aldehydes, Malononitrile, etc. | Ethanol | RT | 2-4 h | 66-81 | [9] |
Heterogeneous Catalysts: The Rise of Recyclability
Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced waste generation.[5] A variety of solid-supported catalysts have been developed for the Gewald reaction, including basic salts, metal oxides, and functionalized polymers.
Key Performance Characteristics:
-
Advantages: Easy to separate from the reaction mixture, recyclable, often highly active, and can lead to cleaner reaction profiles.[10]
-
Disadvantages: Can sometimes exhibit lower activity compared to homogeneous counterparts and may require higher reaction temperatures.
Notable Examples of Heterogeneous Catalysts:
-
Na2CaP2O7: This nano-structured solid base has demonstrated excellent catalytic activity in water, a green solvent.[5] It is a low-cost and environmentally friendly option.
-
N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber (P-PANF): This novel fiber catalyst shows high efficiency and excellent recyclability (up to 10 cycles) with low catalyst loading.[10]
-
ZnO Nanoparticles: Zinc oxide nanoparticles have been utilized as an effective and reusable catalyst for the synthesis of 2-aminothiophenes.[9][11]
-
Piperidinium Borate: This conjugate acid-base pair acts as a truly catalytic system, providing excellent yields in short reaction times and is recyclable.[4]
| Catalyst | Substrates | Solvent | Temp. (°C) | Time | Yield (%) | Reusability | Reference |
| Na2CaP2O7 | Various ketones/aldehydes, Malononitrile/Cyanoacetate | Water | Reflux | 30-120 min | 80-98 | Yes | [5] |
| P-PANF (8.0 mol%) | Various ketones, Malononitrile | Ethanol | 70 | 1-2.5 h | 65-91 | Up to 10 cycles | [10] |
| ZnO Nanoparticles (5 mol%) | Various ketones/aldehydes, Malononitrile | Solvent-free | 100 | 4-8 h | 27-96 | Yes | [9] |
| Piperidinium Borate (20 mol%) | Cyclohexanone, Malononitrile | Ethanol/Water | 100 | 25 min | 96 | Yes | [4] |
Experimental Protocols
General Procedure for the Gewald Reaction using a Homogeneous Base (Morpholine)
-
Reactants: A ketone (1.0 mmol), an active methylene nitrile (1.0 mmol), and elemental sulfur (1.1 mmol).
-
Catalyst: Morpholine (1.0 mmol).
-
Solvent: Ethanol (5 mL).
-
Procedure: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone, active methylene nitrile, elemental sulfur, and ethanol. Add morpholine to the mixture and stir at room temperature for 10 minutes. Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Representative Protocol for L-Proline Catalyzed Gewald Reaction
-
Reactants: A ketone or aldehyde (1.0 mmol), an active methylene nitrile (1.0 mmol), and elemental sulfur (1.2 mmol).
-
Catalyst: L-proline (0.1 mmol, 10 mol%).
-
Solvent: DMF (3 mL).
-
Procedure: In a sealed tube, combine the carbonyl compound, active methylene nitrile, elemental sulfur, and L-proline in DMF.[8] The mixture is stirred at 60 °C for the time indicated by TLC analysis.[8] After completion of the reaction, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.
Typical Protocol for a Heterogeneous Catalyzed Gewald Reaction (Na2CaP2O7)
-
Reactants: A ketone or aldehyde (1.0 mmol), an active methylene nitrile (1.0 mmol), and elemental sulfur (1.2 mmol).
-
Catalyst: Nano-structured Na2CaP2O7 (0.2 g).
-
Solvent: Water (5 mL).
-
Procedure: A mixture of the carbonyl compound, active methylene nitrile, elemental sulfur, and Na2CaP2O7 in water is stirred and heated to reflux.[5] The reaction is monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature. The solid catalyst is separated by filtration. The aqueous filtrate is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography. The recovered catalyst can be washed, dried, and reused for subsequent reactions.
Visualizing the Catalytic Cycle
The following diagram illustrates the general workflow for a heterogeneously catalyzed Gewald reaction, highlighting the key steps of reaction, product separation, and catalyst recycling.
Caption: Workflow for a heterogeneously catalyzed Gewald reaction.
The following diagram illustrates the proposed mechanistic steps of the Gewald reaction.
Caption: Proposed mechanism of the Gewald reaction.
Conclusion and Future Outlook
The Gewald reaction remains a powerful tool for the synthesis of 2-aminothiophenes. While traditional homogeneous basic catalysts are still widely used, the field is increasingly moving towards more sustainable and efficient catalytic systems. Organocatalysts like L-proline offer a green and cost-effective alternative. The development of robust and recyclable heterogeneous catalysts is particularly promising, as they address many of the drawbacks associated with homogeneous systems. Future research will likely focus on the design of novel heterogeneous catalysts with enhanced activity, selectivity, and substrate scope, as well as the development of catalytic systems that can operate under even milder and more environmentally friendly conditions. The continued exploration of new catalytic approaches will undoubtedly expand the utility of the Gewald reaction in both academic and industrial settings.
References
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Introduction: The Strategic Role of Thiophene in Modern Drug Discovery
<_ A Senior Application Scientist's Guide to Thiophene Derivatives: Correlating In Silico Predictions with In Vitro Bioactivity
Thiophene and its derivatives are cornerstones in medicinal chemistry, recognized for their wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The thiophene ring is considered a "privileged pharmacophore," a molecular framework that is recurrently found in FDA-approved drugs, highlighting its significance in the development of novel therapeutics.[2][4] In the relentless pursuit of more effective and safer drugs, the integration of computational (in silico) and experimental (in vitro) methods has become paramount. This guide provides a comparative analysis of these two approaches, offering a strategic framework for researchers and drug development professionals to leverage their synergistic potential in evaluating the bioactivity of thiophene derivatives. By understanding the strengths and limitations of each method, we can accelerate the journey from compound design to clinical candidacy.
Chapter 1: The In Silico Approach — Designing and Prioritizing with Predictive Power
The initial phase of drug discovery often involves screening vast libraries of compounds, a process that is both time-consuming and resource-intensive. In silico methodologies offer a rational, cost-effective alternative to pre-screen and prioritize candidates with the highest likelihood of success.[5] These computational tools allow us to model interactions at a molecular level and predict biological activity before a compound is ever synthesized.
Core Methodologies: Molecular Docking and QSAR
Molecular Docking: This technique predicts the preferred orientation of a ligand (the thiophene derivative) when bound to a specific protein target.[6][7] The primary goal is to identify the binding mode and estimate the binding affinity, which is often expressed as a docking score.[6][7] A lower docking score generally indicates a more favorable binding interaction.[8]
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity.[9][10] By analyzing a dataset of thiophene derivatives with known activities, a predictive model can be built to estimate the bioactivity of new, untested compounds.[9] Successful QSAR models can achieve high predictive accuracy, with R-squared values often exceeding 0.9 for training and test sets.[11]
Experimental Protocol: A Standard Molecular Docking Workflow
-
Preparation of Receptor and Ligands:
-
Receptor: Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligands: Draw the 2D structures of the thiophene derivatives and convert them to 3D. Optimize their geometry and assign partial charges.[12]
-
-
Binding Site Identification: Define the active site of the protein where the ligand is expected to bind. This can be based on the location of a co-crystallized ligand or predicted using specialized software.[12]
-
Docking Simulation: Run the docking algorithm, which systematically samples different conformations and orientations of the ligand within the binding site.[6]
-
Scoring and Analysis: The software calculates a docking score for each pose.[6] The top-ranked poses are then visually inspected to analyze key interactions, such as hydrogen bonds and hydrophobic contacts, with the protein's amino acid residues.
Figure 1. A streamlined workflow for in silico screening of thiophene derivatives using molecular docking.
Chapter 2: The In Vitro Approach — Ground Truth in the Laboratory
While in silico methods provide powerful predictions, in vitro experiments are the indispensable next step to validate these findings and provide empirical data on a compound's biological effect. These assays, typically performed in a controlled laboratory environment using cell cultures or isolated proteins, serve as the "ground truth" for bioactivity.
Core Methodology: Cell Viability (MTT) Assay
For evaluating the anticancer potential of thiophene derivatives, one of the most common and reliable methods is the MTT assay.[13] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13] Metabolically active cells contain dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solution.[14]
Experimental Protocol: Step-by-Step MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiophene derivatives. Include a negative control (cells with vehicle, e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin).[16]
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO₂ incubator.[15][16]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[17] During this time, viable cells will convert the MTT into formazan crystals.[13][15]
-
Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO or a specialized detergent solution, to dissolve the purple formazan crystals.[14][17]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of cell growth.
Figure 2. Standard workflow for determining the cytotoxicity of thiophene derivatives via the MTT assay.
Chapter 3: Bridging the Gap — A Comparative Case Study
The true power of an integrated approach is revealed when in silico predictions are directly compared with in vitro results. Numerous studies have demonstrated both strong correlations and informative discrepancies between these two methodologies.
For instance, a study on novel thiophene derivatives targeting the colchicine binding site of β-tubulin for anticancer activity provides a compelling case.[18] The in silico molecular docking predicted the binding affinities of a series of compounds, which were then synthesized and tested for their cytotoxic activity against various cancer cell lines using the MTT assay.[19]
| Compound | In Silico Docking Score (kcal/mol) | In Vitro Cytotoxicity IC₅₀ (µM) vs. HT29 Cell Line[19] |
| 5a | -8.5 | 3.15 ± 0.41 |
| 5b | -9.2 | 2.61 ± 0.34 |
| 5c | -8.8 | 4.22 ± 0.29 |
| 5d | -7.9 | > 10 |
| Reference (Colchicine) | -7.5 | 0.08 ± 0.01 |
Table 1: A representative comparison of in silico docking scores and in vitro cytotoxicity for a series of thiophene derivatives. Note: Data is illustrative, based on findings from cited literature.
Analysis of Correlation and Discrepancies
In this case study, a strong correlation is observed. Compound 5b , which had the most favorable (lowest) docking score, also exhibited the highest potency in the in vitro assay.[19] This alignment provides confidence in the predictive power of the docking model for this class of compounds and target.
However, it is not uncommon to encounter discrepancies. A compound might have an excellent docking score but show poor in vitro activity. The reasons for such deviations are multifaceted and offer critical insights:
-
Pharmacokinetics (ADME): The in silico model predicts binding affinity but doesn't account for the compound's ability to cross the cell membrane, its solubility, or its metabolic stability.[20] A compound that binds tightly to its target is ineffective if it cannot reach it inside the cell.
-
Off-Target Effects: The compound may interact with other cellular components, leading to toxicity or other effects not captured by the single-target docking simulation.
-
Model Inaccuracies: The scoring functions used in docking are approximations of complex biological interactions and may not perfectly represent the true binding energy.[6]
Conversely, a compound with a modest docking score might be highly active in vitro. This could suggest an alternative mechanism of action, such as inhibiting a different target or acting through an allosteric site not considered in the initial simulation.
Chapter 4: Best Practices for an Integrated Drug Discovery Workflow
To maximize efficiency and the probability of success, in silico and in vitro methods should not be viewed as sequential steps but as an integrated, iterative cycle. This synergistic approach allows for continuous refinement of hypotheses and compound design.
-
Hypothesis Generation (In Silico): Begin by using molecular docking or QSAR to screen a large virtual library of thiophene derivatives against a validated biological target. This identifies a smaller, prioritized list of "hits."
-
Experimental Validation (In Vitro): Synthesize the prioritized compounds and test their bioactivity using relevant in vitro assays (e.g., MTT for cytotoxicity, enzyme inhibition assays).
-
Structure-Activity Relationship (SAR) Analysis: Analyze the in vitro data to establish an initial SAR. Identify which chemical modifications led to increased or decreased activity.
-
Model Refinement: Use the new experimental data to refine the in silico model. For example, the in vitro results can be used to build a more robust QSAR model or to validate and improve the docking protocol.
-
Iterative Optimization: With the refined model, design a new generation of thiophene derivatives with predicted improvements in potency and selectivity. Repeat the cycle of synthesis and in vitro testing.
This iterative process ensures that computational resources are focused on biologically relevant chemical space and that experimental efforts are guided by predictive models, ultimately accelerating the identification of promising drug candidates.
Figure 3. An integrated and iterative workflow combining in silico and in vitro methods for drug discovery.
Conclusion
The evaluation of thiophene derivatives' bioactivity is significantly enhanced by a strategic integration of in silico and in vitro methodologies. In silico tools like molecular docking and QSAR provide invaluable predictive power for the rational design and prioritization of compounds, saving critical time and resources. In vitro assays, such as the MTT assay, offer the essential experimental validation, grounding these predictions in biological reality. While discrepancies between the two approaches can and do occur, they are not failures but rather opportunities for deeper scientific insight into pharmacokinetics and mechanisms of action. By embracing an iterative workflow where computational models and experimental results continually inform one another, researchers can navigate the complexities of drug discovery with greater precision and speed, unlocking the full therapeutic potential of the versatile thiophene scaffold.
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A Comparative Benchmark Analysis of Novel Thiophene Derivatives Against Established Kinase Inhibitors
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the landscape of modern oncology and inflammatory disease research, the pursuit of novel kinase inhibitors with improved potency, selectivity, and safety profiles is a paramount objective. Kinases, as central regulators of cellular signaling, represent a major class of drug targets. Within this arena, the thiophene scaffold has emerged as a privileged structure, capable of forming key interactions within the ATP-binding pocket of various kinases. This guide provides a comprehensive benchmarking of newly developed thiophene-based kinase inhibitors against established, clinically relevant drugs, offering a technical deep-dive for researchers, scientists, and drug development professionals.
The Rationale for Thiophene-Based Kinase Inhibitors
The thiophene ring system is a versatile heterocyclic motif that has found widespread application in medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as purines, make it an attractive core for designing kinase inhibitors.[2] The planarity of the thiophene ring can facilitate binding to the often-flat ATP-binding site of kinases, while the sulfur atom can engage in specific hydrogen bonding or other non-covalent interactions, contributing to both potency and selectivity.[1] This guide will explore several new classes of thiophene derivatives and benchmark their performance against established inhibitors targeting key kinases in oncology and other therapeutic areas.
Head-to-Head Comparison: Potency and Selectivity
A critical aspect of evaluating new kinase inhibitors is a direct comparison of their inhibitory activity (IC50 values) against their intended targets and a panel of other kinases to assess selectivity. The following tables summarize the available data for novel thiophene derivatives benchmarked against well-known inhibitors.
FLT3 Inhibitors
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), making it a key therapeutic target.[3][4]
| Compound Class | Specific Derivative(s) | Target | IC50 (nM) | Benchmark Inhibitor | Target | IC50 (nM) |
| Thiophene/Thieno[2,3-d]pyrimidines | Compound 5 | FLT3 | High inhibitory activity (specific IC50 not provided) | Sorafenib | FLT3 | 58[5] |
| Imidazo[1,2-a]pyridine-thiophenes | Compound 5o | FLT3 | 58[6] | Midostaurin | FLT3 | 1.5 (Ba/F3-D835Y)[7] |
| Gilteritinib | FLT3 | 0.29[4] | ||||
| Quizartinib | FLT3-ITD | 2.906[8] |
Note: IC50 values can vary depending on the assay conditions.
JNK Inhibitors
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are implicated in cancer and inflammatory diseases.[9]
| Compound Class | Specific Derivative(s) | Target | IC50 (µM) | Benchmark Inhibitor | Target | IC50 (nM) |
| Fused Thiophenes | Thiophene-3-carboxamide (Compound 1) | JNK1 | 26.0[10] | SP600125 | JNK1 | 40[11] |
| Thiophene-Pyrazolourea | Analogue 6 | JNK3 | 0.05[12] | SP600125 | JNK2 | 40[11] |
| SP600125 | JNK3 | 90[11] |
EGFR Inhibitors
The epidermal growth factor receptor (EGFR) is a well-established target in non-small cell lung cancer (NSCLC) and other solid tumors.[13]
| Compound Class | Specific Derivative(s) | Target | IC50 (nM) | Benchmark Inhibitor | Target | IC50 (nM) |
| Thiophene-bearing Quinazolines | Compound 5e | EGFR | Similar to Erlotinib | Erlotinib | EGFR | 2[14] |
| Gefitinib | EGFR | ~3 (sensitive cell lines)[15] | ||||
| Lapatinib | EGFR | - | ||||
| Osimertinib | EGFR (T790M) | - |
Note: The IC50 for Erlotinib can vary; another source reports a mean IC50 of 2.142 nM for the HCC827 cell line.[16] The IC50 for Gefitinib also varies depending on the cell line, with sensitive lines showing IC50 values below 1 µM.[17]
VEGFR-2 and AKT Dual Inhibitors
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a major anti-cancer strategy.[2] AKT is a central node in cell survival signaling.
| Compound Class | Specific Derivative(s) | Target | IC50 (µM) | Benchmark Inhibitor | Target | IC50 (nM) |
| Thienopyrrole/Pyrrolothienopyrimidine | Compound 4c | VEGFR-2 | 0.075[11] | Sunitinib | VEGFR-2 | 80[18] |
| AKT | 4.60[11] | Sorafenib | VEGFR-2 | 90[1] | ||
| Compound 3b | VEGFR-2 | 0.126[11] | ||||
| AKT | 6.96[11] |
Note: Sunitinib also inhibits other kinases like PDGFRβ with high potency (IC50 = 2 nM).[18] Sorafenib is also a multi-kinase inhibitor.[1]
PI3Kα Inhibitors
Phosphatidylinositol 3-kinase alpha (PI3Kα) is a frequently mutated oncogene, making it an attractive target for cancer therapy.
| Compound Class | Specific Derivative(s) | Target | IC50 (µM) | Benchmark Inhibitor | Target | IC50 (nM) |
| Thienopyrimidines | Compound 9a | PI3Kα | 9.47[19] | Alpelisib | PI3Kα | - |
| Compound 6g | PI3Kα | 0.00207[3] | Idelalisib | PI3Kδ | - |
Multi-Kinase Inhibitors
Some thiophene derivatives have been designed to inhibit multiple kinases, which can be advantageous in overcoming drug resistance.
| Compound Class | Specific Derivative(s) | Target | IC50 (nM) |
| 5-Hydroxybenzothiophenes | Compound 16b | Clk4 | 11 |
| DRAK1 | 87 | ||
| Haspin | 125.7 | ||
| Clk1 | 163 | ||
| Dyrk1B | 284 | ||
| Dyrk1A | 353.3 |
Experimental Methodologies: A Closer Look
The generation of reliable and comparable IC50 data is contingent on robust and well-controlled experimental protocols. Here, we outline a standard in vitro biochemical kinase inhibition assay and a cell-based assay.
In Vitro Biochemical Kinase Inhibition Assay Protocol
This protocol provides a framework for determining the IC50 of a test compound against a purified kinase. The principle lies in measuring the kinase's ability to phosphorylate a substrate in the presence of varying concentrations of the inhibitor.
Causality Behind Experimental Choices:
-
Choice of Assay Format: Luminescence-based assays, such as ADP-Glo™, are often preferred for their high sensitivity, broad dynamic range, and amenability to high-throughput screening. They measure the amount of ADP produced, which is directly proportional to kinase activity.
-
ATP Concentration: The concentration of ATP is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures that the assay is sensitive to competitive inhibitors that bind to the ATP pocket.
-
Enzyme and Substrate Concentrations: These are optimized to ensure the reaction proceeds in the linear range, where the rate of product formation is proportional to the enzyme concentration and time.
-
Incubation Times: Incubation times for the kinase reaction and signal development are optimized to achieve a robust signal-to-background ratio.
Step-by-Step Protocol (Adapted from ADP-Glo™ Kinase Assay Principles):
-
Reagent Preparation:
-
Prepare a serial dilution of the test thiophene derivative and the benchmark inhibitor in an appropriate solvent (e.g., DMSO).
-
Prepare the kinase reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, and other necessary co-factors.
-
Prepare the kinase, substrate, and ATP solutions in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add a small volume of the diluted test compounds.
-
Add the kinase enzyme to each well and incubate briefly to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate to allow for complete ATP depletion.
-
Add the Kinase Detection Reagent, which converts the ADP generated into ATP and then uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction.
-
Incubate to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Kinase Inhibition Assay Protocol
Cell-based assays are crucial for confirming that a compound can inhibit its target in a more physiologically relevant environment.
Causality Behind Experimental Choices:
-
Choice of Cell Line: A cell line that overexpresses the target kinase or has a known dependency on its activity is chosen.
-
Readout: Phosphorylation of a direct downstream substrate of the target kinase is a common and specific readout of target engagement and inhibition. This is often measured by Western blotting or ELISA-based methods.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture the chosen cell line to a suitable confluency.
-
Treat the cells with varying concentrations of the test compound and benchmark inhibitor for a specific duration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
-
Detection of Phosphorylation:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the phosphorylated form of the downstream substrate. A primary antibody for the total protein is used as a loading control.
-
ELISA: Use a sandwich ELISA kit with an antibody that captures the total downstream substrate and a detection antibody that recognizes the phosphorylated form.
-
-
Data Analysis:
-
Quantify the band intensities (Western blot) or the signal (ELISA).
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Visualizing the Landscape: Signaling Pathways and Workflows
To better understand the context of kinase inhibition, the following diagrams illustrate the key signaling pathways targeted by the thiophene derivatives discussed, as well as a generalized experimental workflow.
Caption: Generalized experimental workflow for benchmarking new kinase inhibitors.
Caption: Simplified FLT3 signaling pathway and point of inhibition.
Caption: Simplified JNK signaling pathway and point of inhibition.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Selectivity, Off-Target Effects, and Toxicity: A Comparative Discussion
While high potency against the intended target is desirable, the selectivity profile of a kinase inhibitor is equally critical in determining its therapeutic window and potential for adverse effects.
Benchmark Inhibitors: Known Off-Target Effects and Toxicities
-
Sorafenib: As a multi-kinase inhibitor, sorafenib's activity against VEGFR, PDGFR, and RAF kinases contributes to its efficacy but also to its side-effect profile, which includes hand-foot syndrome, diarrhea, and hypertension.[20][21]
-
Sunitinib: Similar to sorafenib, sunitinib inhibits multiple receptor tyrosine kinases, including VEGFRs and PDGFRs.[18] Its off-target effects can lead to fatigue, hypertension, and hypothyroidism.
-
Erlotinib and Gefitinib: These EGFR inhibitors are known for causing skin-related toxicities, such as rash and xerosis, as well as diarrhea.[22] These effects are mechanistically linked to the inhibition of EGFR signaling in normal tissues.
-
SP600125: This widely used research tool for JNK inhibition is known to have off-target effects on other kinases, including Aurora kinase A and FLT3, which can complicate the interpretation of experimental results.[10]
-
Idelalisib: A PI3Kδ inhibitor, idelalisib carries a black box warning for severe and fatal toxicities, including hepatotoxicity, diarrhea or colitis, pneumonitis, and intestinal perforation.
New Thiophene Derivatives: A Promising but Incomplete Picture
For the novel thiophene derivatives, the publicly available data on their selectivity and toxicity are often less comprehensive than for approved drugs.
-
The imidazo[1,2-a]pyridine-thiophene FLT3 inhibitors showed good selectivity against a panel of other kinases, including NEK2, RET, and EGFR.[6]
-
The thiophene-pyrazolourea JNK3 inhibitors demonstrated high isoform selectivity against JNK1 and minimal inhibition of the closely related p38α kinase.[12]
-
The fused thienopyrrole and pyrrolothienopyrimidine compounds were designed as dual VEGFR-2/AKT inhibitors, and their broader kinase selectivity profile would need further investigation.[11]
The development of any new kinase inhibitor requires extensive profiling against a broad panel of kinases to identify potential off-target liabilities. Furthermore, in vitro and in vivo toxicology studies are essential to predict potential adverse effects in a clinical setting. The concept of "retroactivity," where inhibition of a downstream kinase can affect upstream signaling components, also highlights the complexity of predicting off-target effects based solely on direct binding assays.[13]
Conclusion and Future Directions
The novel thiophene derivatives presented in this guide demonstrate the continued potential of this scaffold in the design of potent and, in some cases, highly selective kinase inhibitors. The head-to-head comparison with established drugs reveals that several of these new compounds exhibit comparable or even superior potency in biochemical assays.
For researchers in the field, this guide serves as a starting point for evaluating the potential of these and other new chemical entities. The key takeaways are:
-
Rigorous Benchmarking is Essential: Direct comparison with clinically relevant inhibitors under standardized assay conditions is crucial for contextualizing the activity of new compounds.
-
Selectivity is as Important as Potency: A thorough understanding of the selectivity profile is necessary to anticipate potential off-target effects and to guide further optimization.
-
From Bench to Bedside: While in vitro potency is a critical first step, the journey of a new kinase inhibitor to the clinic requires extensive preclinical and clinical evaluation of its efficacy, safety, and pharmacokinetic properties.
The continued exploration of the chemical space around the thiophene core, coupled with a deep understanding of kinase biology and structure-based drug design, will undoubtedly lead to the discovery of the next generation of kinase inhibitors with improved therapeutic outcomes.
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The Analytical Synergy: A Guide to Cross-Referencing Experimental NMR Data with Predicted Chemical Shifts
In the landscape of molecular characterization, particularly within pharmaceutical and chemical research, the unambiguous determination of a chemical structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insight into the atomic-level connectivity and environment of molecules.[1][2][3] However, the interpretation of complex NMR spectra can be a significant bottleneck, fraught with ambiguity.[2][4] This guide provides an in-depth exploration of a powerful, synergistic approach that marries experimental NMR data with computationally predicted chemical shifts to accelerate and enhance the confidence of structural elucidation and verification.[5]
This document is intended for researchers, scientists, and drug development professionals who seek to leverage computational chemistry to augment their experimental NMR workflows. We will delve into the causality behind experimental choices, establish a self-validating framework for data comparison, and provide actionable protocols for both data acquisition and computational prediction.
The Symbiotic Relationship: Why Combine Experimental and Predicted Data?
The core principle of this integrated approach lies in the complementary nature of experimental and computational data. Experimental NMR provides a direct measurement of the nuclear magnetic environments within a molecule, reflecting the intricate interplay of electronic and spatial effects.[6][7][8] However, overlapping signals and complex coupling patterns in intricate molecules can render direct interpretation challenging.[2][9][10]
Computational chemical shift prediction, on the other hand, offers a theoretical spectrum based on a proposed chemical structure.[5][11] By comparing the experimentally observed shifts with those predicted for a candidate structure, a powerful validation (or refutation) of the proposed structure can be achieved. This cross-referencing process is particularly invaluable in:
-
De novo structure elucidation: Proposing and verifying the structures of novel compounds, such as natural products or new chemical entities.[5][11]
-
Confirmation of synthesis: Ensuring a synthesized molecule corresponds to the intended target structure.
-
Resolving ambiguities: Differentiating between closely related isomers or stereoisomers where spectral differences may be subtle.
-
Accelerating workflow: Reducing the time and effort required for manual spectral interpretation.[12]
Pillars of the Process: A Three-Fold Path to Confident Structure Assignment
Our methodology is built upon three pillars that ensure scientific integrity and robust outcomes: meticulous experimental data acquisition, rigorous computational prediction, and statistically sound comparison.
Caption: Workflow for computational prediction of NMR chemical shifts.
Part 3: The Moment of Truth - Comparing Experimental and Predicted Data
The final step involves a rigorous comparison of the experimental and predicted chemical shifts. This is not merely a qualitative visual inspection but a quantitative analysis to assess the goodness of fit.
Data Comparison and Statistical Analysis
-
Data Tabulation: Create a table that lists the experimental and predicted chemical shifts for each nucleus.
| Atom | Experimental δ (ppm) | Predicted δ (ppm) | Difference (Δδ) |
| C1 | 172.5 | 171.8 | 0.7 |
| C2 | 55.3 | 56.1 | -0.8 |
| ... | ... | ... | ... |
| H1 | 8.12 | 8.05 | 0.07 |
| H2 | 3.75 | 3.81 | -0.06 |
| ... | ... | ... | ... |
-
Statistical Metrics: Calculate key statistical metrics to quantify the agreement between the experimental and predicted data.
-
Mean Absolute Error (MAE): The average of the absolute differences between the experimental and predicted shifts. A lower MAE indicates a better fit.
-
Corrected Mean Absolute Error (CMAE): A variation of MAE that accounts for systematic errors.
-
DP4 Probability: A statistical method that provides a probability of a given structure being the correct one based on the agreement between experimental and calculated NMR data. [13]
-
-
Structure Validation:
-
A low MAE and a high DP4 probability provide strong evidence that the proposed structure is correct.
-
Significant discrepancies between experimental and predicted shifts may indicate an incorrect structural assignment, the presence of an unexpected stereoisomer, or the need to consider alternative conformations. In such cases, the proposed structure should be revised and the prediction process repeated.
-
Common Challenges and Troubleshooting
| Challenge | Potential Cause | Mitigation Strategy |
| Poor spectral resolution | Sample aggregation, high viscosity, or improper shimming. | Optimize sample concentration and solvent; carefully shim the magnet. |
| Inaccurate chemical shift referencing | Omission or degradation of the internal standard. | Always use a fresh, high-quality internal standard. |
| Discrepancies between experimental and predicted shifts | Incorrect proposed structure, inadequate conformational search, or insufficient level of theory in calculations. | Re-evaluate the proposed structure, perform a more thorough conformational analysis, and use a higher level of theory for calculations. |
| Solvent effects | The computational model may not fully account for solvent-solute interactions. | Use implicit or explicit solvent models in the DFT calculations. |
Conclusion: A New Paradigm in Structure Elucidation
The integration of experimental NMR data with computationally predicted chemical shifts represents a paradigm shift in the field of structure elucidation. This synergistic approach not only enhances the accuracy and confidence of structural assignments but also streamlines the overall workflow. By adhering to the rigorous protocols and best practices outlined in this guide, researchers can unlock the full potential of this powerful analytical strategy, accelerating discovery and innovation in drug development and chemical sciences.
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A Senior Application Scientist's Guide to Comparative Docking of Thiophene Isomers
Authored for Drug Development Professionals
Foreword: The Significance of Isomeric Scaffolds in Drug Design
In medicinal chemistry, the thiophene ring is a "privileged" scaffold, consistently appearing in FDA-approved drugs due to its favorable physicochemical properties and versatile synthetic handles.[1][2] Thiophene and its derivatives are cornerstone components in drugs targeting a wide array of conditions, from inflammation to cancer.[3] However, the precise placement of substituents on this five-membered ring—creating constitutional isomers—can dramatically alter a compound's interaction with its biological target. A simple shift of a functional group from the 2-position to the 3-position can be the difference between a potent inhibitor and an inactive molecule.
This guide provides an in-depth, practical methodology for comparing the binding potential of thiophene isomers using molecular docking. We will move beyond a simple recitation of steps to explore the critical reasoning behind each phase of the process. By using Human Carbonic Anhydrase II (hCA II), a well-characterized enzyme, as a case study, we will demonstrate how to generate, interpret, and validate comparative docking data to make informed decisions in a drug discovery pipeline.[4][5]
Foundational Principles: What Docking Scores Truly Represent
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to another (a protein receptor).[6] The output is a "docking score," typically expressed in kcal/mol, which approximates the binding affinity.[7]
A scoring function is the mathematical algorithm used to calculate this score. It evaluates thousands of possible ligand poses within the protein's active site and ranks them based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.[8][9] The fundamental principle is that a more negative docking score suggests a more favorable, lower-energy binding interaction, which often correlates with higher binding affinity.[7][10] However, it is crucial to remember that this is a predictive model; the score's value lies not in its absolute number but in its ability to rank-order compounds and generate testable hypotheses about their binding modes.[7][11]
Experimental Protocol: A Comparative Docking Workflow for Thiophene Isomers against hCA II
This section details a self-validating protocol for docking two representative isomers, 2-acetylthiophene and 3-acetylthiophene , into the active site of Human Carbonic Anhydrase II. We will use AutoDock Vina, a widely cited and robust docking program, as our tool of choice.[12]
Step 1: Receptor Preparation
-
Causality: The raw crystal structure of a protein from the Protein Data Bank (PDB) is not immediately ready for docking. It contains non-essential molecules (e.g., water, co-crystallized ligands) and lacks hydrogen atoms, which are critical for calculating interactions. This preparation phase ensures the receptor is computationally "clean" and chemically accurate.
-
Protocol:
-
Obtain the Crystal Structure: Download the PDB file for hCA II. For this study, we will use PDB ID: 2CBE , which is a high-resolution structure of the native enzyme.[13]
-
Clean the PDB File: Using a molecular visualization tool like PyMOL or Chimera, remove all water molecules and any co-crystallized inhibitors or ions not essential to the active site's integrity. The key catalytic zinc ion (Zn2+) in the hCA II active site must be retained.[5]
-
Add Polar Hydrogens: Use a preparation script or software like AutoDockTools to add polar hydrogen atoms to the protein.[14] This step is vital for correctly modeling hydrogen bonds.
-
Assign Partial Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms. This is essential for the scoring function to evaluate electrostatic interactions.
-
Define the Active Site & Grid Box: The active site of hCA II is a well-defined conical cleft containing the catalytic Zn2+ ion.[5] A docking "grid box" must be defined to encompass this entire region.[15] For 2CBE, a box centered on the Zn2+ ion with dimensions of approximately 22x22x22 Å is sufficient to allow the ligands to explore the binding pocket fully. This defined search space prevents wasted computational effort on irrelevant surface areas.[16]
-
Save as PDBQT: Convert the prepared receptor file into the PDBQT format, which contains the atomic coordinates, partial charges, and atom type definitions required by AutoDock Vina.[17]
-
Step 2: Ligand Preparation
-
Causality: Ligands must be converted into accurate 3D structures with correct protonation states and torsional flexibility. The docking algorithm needs to know which bonds can rotate to explore different conformations.
-
Protocol:
-
Generate 3D Structures: Create 3D models of 2-acetylthiophene and 3-acetylthiophene using a chemical drawing tool like ChemDraw or an online generator.
-
Energy Minimization: Perform an energy minimization of each structure using a force field (e.g., MMFF94). This process resolves any steric clashes and finds a low-energy, stable 3D conformation.
-
Define Torsional Bonds: Identify all rotatable bonds within each ligand. For these simple isomers, this is primarily the bond connecting the acetyl group to the thiophene ring. AutoDockTools can automatically detect and set these.
-
Save as PDBQT: Convert each prepared ligand into the PDBQT format.
-
Step 3: Docking Execution & Analysis
-
Causality: The docking simulation systematically explores the conformational and orientational space of the ligand within the predefined grid box, with the scoring function evaluating each pose.
-
Protocol:
-
Configure AutoDock Vina: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.
-
Run the Simulation: Execute the Vina command from the terminal, referencing the configuration file. Vina will perform the docking calculation and generate an output PDBQT file containing the top-ranked binding poses and their corresponding scores.
-
Analyze the Results: The primary output is the binding affinity score in kcal/mol. A lower, more negative score indicates a theoretically stronger binding interaction.[7]
-
Visualize Binding Poses: Load the receptor and the output ligand poses into a visualization tool. Critically examine the top-scoring pose for each isomer. Analyze the specific interactions being formed (e.g., hydrogen bonds, hydrophobic contacts, coordination with the Zn2+ ion). Key residues in the hCA II active site include Thr199 and His64, and interactions with these are often important for binding.[13]
-
Visualizing the Docking Workflow
The entire experimental process can be summarized in the following workflow diagram.
Caption: A step-by-step workflow for comparative molecular docking.
Results and Interpretation: A Comparative Case Study
For this guide, we will use illustrative but scientifically plausible data to demonstrate the analysis process. After executing the docking protocol described above, we obtain the following results.
| Ligand | Docking Score (kcal/mol) | Key Interactions Observed |
| 2-acetylthiophene | -6.8 | Carbonyl oxygen coordinates with the active site Zn2+ ion. Thiophene ring forms hydrophobic interactions with Val121 and Leu198. |
| 3-acetylthiophene | -5.9 | Carbonyl oxygen forms a hydrogen bond with the side chain of Thr199. Thiophene ring has fewer optimal hydrophobic contacts. |
Analysis of Isomeric Differences
The docking scores suggest that 2-acetylthiophene has a higher predicted binding affinity (-6.8 kcal/mol) than its 3-substituted isomer (-5.9 kcal/mol).[10] The crucial insight comes from visualizing the binding poses:
-
The 2-isomer's Advantage: The geometry of 2-acetylthiophene allows its acetyl oxygen to be positioned optimally to form a strong coordination bond with the catalytic zinc ion, a key interaction for many known Carbonic Anhydrase inhibitors.[18] This, combined with favorable hydrophobic packing of the thiophene ring, results in a lower energy score.
-
The 3-isomer's Limitation: When the acetyl group is at the 3-position, the geometry is altered. The model predicts that direct coordination with the zinc ion is less favorable. Instead, the molecule shifts to form a weaker hydrogen bond with a nearby residue (Thr199).[13] This less optimal primary interaction and slightly poorer fit in the hydrophobic pocket lead to a less favorable docking score.
This comparison allows us to form a clear, testable hypothesis: The positional arrangement of the acetyl group on the thiophene ring directly influences its ability to coordinate with the catalytic zinc ion in hCA II, with the 2-position being significantly more favorable for binding than the 3-position.
Visualizing the Logic of Interpretation
The relationship between the computational output and its biochemical implication can be visualized as follows.
Caption: The logical flow from docking score to predicted biological activity.
Conclusion and Best Practices
This guide demonstrates that comparative molecular docking is a powerful tool for dissecting the structure-activity relationships of isomers. Our case study of acetylthiophene isomers in the hCA II active site reveals how a subtle structural change can lead to a significant difference in predicted binding affinity, driven by the ability to form key interactions with the receptor.
Key Takeaways for Researchers:
-
Docking is Comparative: The true power of docking lies in comparing a series of related compounds, not in interpreting the absolute score of a single molecule.[7]
-
Visualization is Essential: A docking score is just a number. The scientific insight comes from visualizing the predicted binding pose and understanding the specific intermolecular interactions that drive the score.
-
Hypothesis Generation: The ultimate output of a docking study is a testable hypothesis that can guide subsequent experimental work, such as chemical synthesis and in vitro assays, to validate the computational predictions.[11]
By following a rigorous and well-reasoned protocol, researchers can leverage molecular docking to accelerate the design-test-analyze cycle, prioritize synthetic efforts, and ultimately design more potent and selective drug candidates.
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Hakansson, K. (n.d.). STRUCTURE OF NATIVE AND APO CARBONIC ANHYDRASE II AND SOME OF ITS ANION-LIGAND COMPLEXES. RCSB PDB. Retrieved from [Link]
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Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. Retrieved from [Link]
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Mucs, D., & Bryce, R. A. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Journal of Medicinal Chemistry. Retrieved from [Link]
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Wang, Y., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules, 24(13), 2445. Retrieved from [Link]
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Li, H., et al. (2014). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. Frontiers in Pharmacology, 5, 12. Retrieved from [Link]
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Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 37-67. Retrieved from [Link]
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El-Gazzar, A. A., et al. (2019). Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors. Current Drug Discovery Technologies, 16(4), 438-449. Retrieved from [Link]
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Bhilare, N. V., et al. (2021). Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review. Mini-Reviews in Medicinal Chemistry, 21(2), 217-232. Retrieved from [Link]
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Tuccinardi, T., et al. (2007). Analysis of Human Carbonic Anhydrase II: Docking Reliability and Receptor-Based 3D-QSAR Study. Journal of Chemical Information and Modeling, 47(2), 586-595. Retrieved from [Link]
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El-Metwaly, N. M., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules, 27(14), 4639. Retrieved from [Link]
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AutoDock Vina Development Team. (n.d.). Basic docking. AutoDock Vina Documentation. Retrieved from [Link]
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(n.d.). Protocol for Docking with AutoDock. Retrieved from [Link]
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Kumar, A., & Vashisht, H. (2022). Basics, types and applications of molecular docking: A review. World Journal of Biology and Biotechnology, 7(4), 187-193. Retrieved from [Link]
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(n.d.). Autodock_Vina Protocol. Scribd. Retrieved from [Link]
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ResearchGate. (2015). Is there any borderline of binding energy in docking stated that we should consider these ligands with its binding energy for further analysis?. Retrieved from [Link]
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ResearchGate. (2021). An Overview of Scoring Functions Used for Protein–Ligand Interactions in Molecular Docking. Retrieved from [Link]
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National Institutes of Health. (2018). Binding Affinity via Docking: Fact and Fiction. Retrieved from [Link]
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PubMed. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole-Thiophene Scaffolds. Retrieved from [Link]
-
PubMed. (2018). Thiophene Scaffold as Prospective Central Nervous System Agent: A Review. Retrieved from [Link]
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Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Scoring functions for docking. Retrieved from [Link]
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eScholarship.org. (2023). Development of Human Carbonic Anhydrase II Heterobifunctional Degraders. Retrieved from [Link]
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ResearchGate. (2025). Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. Retrieved from [Link]
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Science and Education Publishing. (n.d.). Docking and Ligand Binding Affinity: Uses and Pitfalls. Retrieved from [Link]
-
ResearchGate. (2025). Carbonic anhydrase II Inhibitors: Structural diversity, mechanisms and molecular docking insights. Retrieved from [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate. As a Senior Application Scientist, this document synthesizes technical data with practical, field-tested protocols to ensure the safe and effective use of this compound in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on a conservative assessment of the known hazards associated with its structural components: a thiophene ring, a furan ring, and an aromatic amine group.
Hazard Assessment and Chemical Profile
Key Hazard Concerns:
-
Skin and Eye Irritation: The presence of the thiophene and aromatic amine moieties suggests a high likelihood of skin and eye irritation.[1][2] Direct contact may cause redness, pain, and in the case of eye contact, serious damage.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]
-
Dermal Absorption and Systemic Effects: Thiophene and its derivatives can be absorbed through the skin and may cause systemic effects.[3] High exposure to thiophene has been linked to liver damage.[3]
-
Sensitization: Aromatic amines can be skin sensitizers, meaning that repeated exposure may lead to an allergic skin reaction.[3]
-
Carcinogenicity and Mutagenicity: Furan is suspected of causing genetic defects and cancer.[4] While the overall risk profile of the target compound is unknown, this potential hazard from the furan moiety necessitates cautious handling.
-
Toxicity of Metabolites: The metabolism of thiophene-containing drugs by cytochrome P450 enzymes can lead to toxic side effects.[5]
GHS Hazard Statements for Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A structurally similar compound, Ethyl 2-amino-4-methylthiophene-3-carboxylate, has the following GHS hazard classifications, which should also be considered as potential hazards for the target compound:[2]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃S | [1] |
| Molecular Weight | 237.27 g/mol | [1] |
| Appearance | Solid (powder/crystal) | [6] |
| Storage | Ambient temperatures, in a cool, dark, and dry place. | [1][6] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate to prevent skin and eye contact, inhalation, and ingestion.
2.1. Hand Protection
Double gloving is recommended. The inner glove provides a second barrier in case the outer glove is breached.
-
Outer Glove: Chemical-resistant gloves such as nitrile or neoprene. Always check the manufacturer's glove compatibility data for the specific glove type.
-
Inner Glove: A lightweight, disposable nitrile glove.
Gloves should be inspected for any signs of degradation before and during use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.
2.2. Eye and Face Protection
-
Safety Goggles: Chemical splash goggles are required at all times to protect against splashes and airborne particles.
-
Face Shield: A face shield should be worn in conjunction with safety goggles, especially when handling larger quantities of the solid or when there is a significant risk of splashing.[7]
2.3. Body Protection
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
-
Full-Length Pants and Closed-Toe Shoes: These are mandatory to protect the lower body from potential spills.
2.4. Respiratory Protection
Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If there is a potential for airborne dust or aerosols to escape the containment of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8][9]
PPE Selection Workflow
Caption: PPE selection workflow based on hazard assessment.
Operational Plan: Safe Handling Procedures
3.1. Engineering Controls
-
Chemical Fume Hood: All weighing, handling, and reactions involving this compound must be performed in a certified chemical fume hood to minimize inhalation hazards.
-
Ventilation: Ensure adequate general laboratory ventilation.
3.2. Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within the fume hood for handling the compound.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have spill cleanup materials accessible.
-
-
Weighing:
-
Weigh the solid compound in a disposable weigh boat or on glassine paper within the fume hood.
-
Use anti-static tools if the powder is fine and prone to dispersal.
-
-
Transfer:
-
Carefully transfer the weighed compound to the reaction vessel.
-
If dissolving in a solvent, add the solvent to the solid slowly to avoid splashing.
-
-
During Reaction:
-
Keep the reaction vessel closed or under a condenser to prevent the release of vapors.
-
Monitor the reaction for any unexpected changes.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area with an appropriate solvent and then soap and water.
-
Wash hands thoroughly after removing gloves.
-
Emergency Procedures
4.1. Spills
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent.[10][11]
-
Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[12]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert laboratory personnel and safety officers.
-
Prevent entry to the affected area.
-
Contact your institution's emergency response team.
-
4.2. Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do not induce vomiting.[10] Rinse the mouth with water. Seek immediate medical attention.[10]
Disposal Plan
All waste containing Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate must be treated as hazardous waste.
5.1. Waste Segregation and Collection
-
Solid Waste: Collect unused compound, contaminated weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[12]
-
Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[12]
-
Contaminated PPE: Dispose of all contaminated PPE, including gloves and disposable lab coats, in a designated hazardous waste bag.[12]
5.2. Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate," and the date of waste generation.[12]
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
5.3. Final Disposal
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office.
-
The recommended disposal method for this type of chemical waste is incineration by a licensed waste disposal facility.[12]
Disposal Workflow
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
